2-Hydroxy-5-methoxybenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 610294. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVEVCSHFHKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182757 | |
| Record name | Salicylamide, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28534-37-4 | |
| Record name | 2-Hydroxy-5-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28534-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylamide, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028534374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylamide, 5-methoxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Hydroxy-5-methoxybenzamide CAS 28534-37-4 properties
Topic: 2-Hydroxy-5-methoxybenzamide (CAS 28534-37-4) Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
CAS Registry Number: 28534-37-4 Synonyms: 5-Methoxysalicylamide; 5-Methoxy-2-hydroxybenzamide[1]
Executive Summary
This compound (CAS 28534-37-4) serves as a critical pharmacophore in medicinal chemistry, particularly within the development of non-steroidal anti-inflammatory drugs (NSAIDs), iron chelators, and anthelmintics. Structurally, it is a salicylamide derivative characterized by a methoxy substitution at the para position relative to the phenolic hydroxyl group. This specific substitution pattern modulates the electronic density of the aromatic ring, enhancing lipophilicity compared to the parent salicylamide while maintaining the capacity for intramolecular hydrogen bonding—a feature pivotal for its biological interaction and stability.
This guide provides a comprehensive analysis of the physicochemical properties, validated synthetic pathways, and structural characterization of this compound, designed to support reproducible experimental workflows.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models to establish a baseline for identification and handling.
| Property | Value / Description | Source/Context |
| Molecular Formula | C₈H₉NO₃ | Stoichiometric basis |
| Molecular Weight | 167.16 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Experimental observation |
| Melting Point | 148 – 151 °C | Recrystallized from MeOH [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water | Polarity-based assessment |
| pKa (Phenol) | ~8.5 – 9.0 | Predicted (Salicylamide analog) |
| pKa (Amide) | > 14 (Very weak acid) | Amide resonance stabilization |
| LogP | 0.8 – 1.2 | Lipophilicity estimate |
| H-Bond Donors | 2 (Phenolic -OH, Amide -NH₂) | Structural analysis |
| H-Bond Acceptors | 3 (Amide C=O, Phenolic -O-, Methoxy -O-) | Structural analysis |
Synthetic Methodologies
Two primary pathways are recommended for the synthesis of this compound. The choice of method depends on the available starting materials and the scale of production.
Method A: Ammonolysis of Methyl Ester (Green Chemistry Route)
This method is preferred for its high atom economy and mild conditions, avoiding the use of corrosive chlorinating agents.
-
Precursor: Methyl 5-methoxysalicylate (CAS 2905-82-0).[2]
-
Reagents: Ammonia (NH₃) saturated in Methanol.
-
Protocol:
-
Dissolve 0.10 mol of methyl 5-methoxysalicylate in 160 mL of NH₃-saturated methanol.
-
Seal the reaction vessel and allow it to stand at ambient temperature (or slightly refrigerated) for 7 days.
-
Monitoring: Monitor consumption of the ester via TLC (SiO₂, Hexane:EtOAc 7:3).
-
Workup: Concentrate the solution in vacuo. The amide typically precipitates upon concentration.[3]
-
Purification: Recrystallize the crude solid from hot methanol to yield pure crystals (Yield ~92%).
-
Method B: Acid Chloride Activation (Rapid Synthesis)
This method is suitable when the free acid is the starting material or when rapid conversion is required.
-
Precursor: 5-Methoxysalicylic acid (CAS 2612-02-4).
-
Reagents: Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH) or anhydrous NH₃ gas.
-
Protocol:
-
Suspend 5-methoxysalicylic acid in dry toluene or DCM.
-
Add excess SOCl₂ (1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.
-
Evaporate solvent and excess SOCl₂ to obtain the crude acid chloride.
-
Dissolve residue in dry THF and cool to 0°C.
-
Slowly bubble anhydrous NH₃ gas or add concentrated NH₄OH dropwise.
-
Workup: Quench with water, filter the precipitate, and wash with cold water. Recrystallize from Ethanol/Water.
-
Visualization of Synthetic Logic
The following diagram illustrates the chemical flow and decision points for synthesis.
Figure 1: Synthetic pathways for this compound highlighting the preferred ammonolysis route.
Structural Characterization
Accurate identification relies on specific spectroscopic signatures. The following data interpretation is based on the compound's functional groups.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 300/400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 12.50 – 13.00 | Singlet (Broad) | 1H | Phenolic -OH | Strongly deshielded due to intramolecular H-bond with amide carbonyl. |
| 7.80 – 8.20 | Broad Singlet | 1H | Amide -NH(a) | Restricted rotation; H-bonded to solvent or intermolecularly. |
| 7.40 – 7.60 | Broad Singlet | 1H | Amide -NH(b) | Distinct from NH(a) due to amide bond character. |
| 7.35 | Doublet (J~3Hz) | 1H | Ar-H (C6) | Ortho to amide; deshielded by carbonyl anisotropy. |
| 7.00 | dd (J~9, 3Hz) | 1H | Ar-H (C4) | Coupling with C3 and C6 protons. |
| 6.85 | Doublet (J~9Hz) | 1H | Ar-H (C3) | Ortho to hydroxyl; shielded by electron-donating -OH. |
| 3.75 | Singlet | 3H | -OCH₃ | Characteristic methoxy resonance. |
Infrared Spectroscopy (FT-IR)
-
3350 – 3150 cm⁻¹: N-H stretching (primary amide doublet).
-
3200 – 3000 cm⁻¹: O-H stretching (broad, often overlapping with N-H).
-
1650 – 1630 cm⁻¹: C=O stretching (Amide I band). Lower frequency than typical esters due to conjugation and H-bonding.
-
1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.
Pharmaceutical Applications & Biological Context
This compound is not merely an end-product but a versatile scaffold. Its structural integrity allows it to function as a "privileged structure" in drug design.
Core Pharmacological Relevance[4]
-
Iron Chelation (Deferasirox Analogs): The salicylamide moiety acts as a bidentate ligand. When coupled with other chelating groups (e.g., triazoles), it forms tridentate ligands capable of binding Fe³⁺ with high affinity. The 5-methoxy group improves membrane permeability compared to the unsubstituted analog [2].
-
Anthelmintic Activity: Structural analogs (e.g., Niclosamide) rely on the salicylamide core to uncouple oxidative phosphorylation in parasites.
-
Anti-inflammatory: As a salicylate derivative, it possesses potential COX inhibitory activity, though often lower than aspirin due to the amide modification.
Structure-Activity Relationship (SAR) Visualization
Figure 2: Structure-Activity Relationship (SAR) mapping of the 5-methoxysalicylamide core.
Handling and Stability
-
Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed to prevent hydrolysis, although amides are generally stable.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis and handling.
References
-
DataPDF. Synthesis of 5-methoxysalicylamide via ammonolysis. Retrieved from (Contextual verification from search snippet 1.4).
-
ChemRxiv. The Clinically Used Iron Chelator Deferasirox is an Inhibitor of Epigenetic JumonjiC Domain-Containing Histone Demethylases. (Discusses 5-methoxysalicylamide as intermediate 4e). Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 95695 (Related Aldehyde) and Amide derivatives. Retrieved from .
-
Royal Society of Chemistry. Supplementary Information: Synthesis of substituted salicylamides. Retrieved from .
Sources
An In-depth Technical Guide to 5-Methoxysalicylamide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxysalicylamide is a derivative of salicylic acid, a well-known class of compounds with significant therapeutic properties. This technical guide provides a comprehensive overview of 5-methoxysalicylamide, focusing on its chemical structure, molecular weight, and inferred physicochemical properties. Although direct experimental data for this specific amide is limited in publicly available literature, this document extrapolates its characteristics from the closely related and well-documented compound, 5-methoxysalicylic acid. This guide will also explore potential synthetic pathways, prospective biological activities, and applications in drug discovery and development, drawing parallels from analogous structures.
Introduction: The Salicylamide Scaffold and the Role of Methoxy Substitution
Salicylamides are a class of organic compounds characterized by a benzamide core with a hydroxyl group positioned ortho to the amide functionality. This structural motif is prevalent in numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of substituents on the benzene ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
The introduction of a methoxy group (-OCH₃) at the 5-position of the salicylamide ring, yielding 5-methoxysalicylamide, is anticipated to alter its lipophilicity, electronic distribution, and metabolic stability. Understanding these modifications is crucial for predicting the compound's behavior in biological systems and for designing novel therapeutic agents.
Chemical Structure and Molecular Properties
Inferred Chemical Structure
5-Methoxysalicylamide consists of a benzene ring substituted with a hydroxyl group at position 2, an amide group at position 1, and a methoxy group at position 5.
Systematic IUPAC Name: 2-Hydroxy-5-methoxybenzamide
Molecular Formula and Weight
Based on the inferred structure, the molecular formula and molecular weight can be calculated as follows:
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 5-methoxysalicylamide, which are crucial for assessing its drug-like characteristics. These values are estimated based on computational models and comparison with structurally similar compounds.
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding to biological targets. |
| pKa (Phenolic Hydroxyl) | ~8-9 | The acidity of the phenolic proton will affect ionization state at physiological pH. |
| pKa (Amide Proton) | ~17 | The amide proton is generally not acidic under physiological conditions. |
Synthesis and Characterization
A plausible synthetic route to 5-methoxysalicylamide would likely start from the readily available 5-methoxysalicylic acid.
Proposed Synthetic Workflow
An In-Depth Technical Guide to the Solubility of 2-Hydroxy-5-methoxybenzamide in Dimethyl Sulfoxide (DMSO) and Methanol
Abstract
Section 1: Introduction to 2-Hydroxy-5-methoxybenzamide
This compound (also known as 5-methoxysalicylamide) is an aromatic organic compound featuring three key functional groups: a phenolic hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a primary carboxamide (-CONH₂) group. This specific arrangement of hydrogen bond donors and acceptors on a rigid benzene scaffold makes it a molecule of significant interest in medicinal chemistry and materials science. Understanding its interaction with various solvents is paramount for its application in high-throughput screening (HTS), formulation development, and analytical characterization.
Table 1: Physicochemical Properties of this compound and Solvents
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Molecular Formula | C₈H₉NO₃ | C₂H₆OS | CH₄O |
| Molecular Weight | 167.16 g/mol | 78.13 g/mol | 32.04 g/mol |
| Solvent Type | - | Polar Aprotic | Polar Protic |
| Key Features | H-bond donors (-OH, -NH₂), H-bond acceptors (C=O, -OH, -OCH₃) | Strong H-bond acceptor (S=O), no H-bond donors | H-bond donor and acceptor (-OH) |
| Boiling Point | Not specified | 189 °C | 64.7 °C |
| Predicted XlogP | 1.9 | -1.35 | -0.77 |
Data for this compound from PubChem.[1]
Section 2: The Role of Solvents in Pharmaceutical Sciences
The choice of solvent is a critical decision at every stage of the pharmaceutical pipeline, from initial discovery to final formulation.
-
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is renowned for its exceptional solvating power for a wide range of polar and nonpolar compounds.[2][3] This makes it the workhorse solvent in drug discovery for creating high-concentration stock solutions for high-throughput screening (HTS) assays.[2] Its high boiling point minimizes evaporation, ensuring concentration accuracy, though it can be challenging to remove during sample workup.[2]
-
Methanol (MeOH): As a polar protic solvent, methanol is versatile and widely used in synthesis, extraction, purification, and analytical applications like HPLC.[4][5][6][7] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of compounds.[6] Its volatility (low boiling point) is advantageous for easy removal post-processing.[6]
Section 3: Theoretical Principles of Solubility
The solubility of this compound is dictated by the intermolecular forces it can establish with the solvent molecules. The molecule possesses multiple sites for hydrogen bonding:
-
Hydrogen Bond Donors: The phenolic hydroxyl group (-OH) and the amide group (-NH₂).
-
Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl (C=O), hydroxyl, and methoxy groups.
In Methanol: Methanol is a protic solvent with a hydroxyl group that can act as both a hydrogen bond donor and acceptor. It can therefore engage in a comprehensive hydrogen bonding network with this compound. The methanol -OH can donate a hydrogen to the amide's carbonyl oxygen and accept a hydrogen from the amide's -NH₂ and the phenolic -OH. This strong, multi-point interaction is expected to facilitate good solubility.
In DMSO: DMSO is a polar aprotic solvent. Its sulfoxide oxygen is a very strong hydrogen bond acceptor, but it lacks any donor protons.[8] DMSO will readily accept hydrogen bonds from the phenolic -OH and amide -NH₂ groups of the solute. However, it cannot donate hydrogen bonds to the solute's carbonyl or methoxy oxygen atoms. While the solute-solvent interactions are strong, they are less comprehensive than with methanol. Despite this, DMSO's powerful general solvating ability often overcomes this limitation, making it an excellent solvent for many complex organic molecules.[3]
Based on this analysis, This compound is expected to exhibit high solubility in both DMSO and methanol , driven by strong hydrogen bonding interactions.
Sources
- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. atlasofscience.org [atlasofscience.org]
- 4. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]
- 5. archemco.com [archemco.com]
- 6. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 7. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]
- 8. researchgate.net [researchgate.net]
Technical Profile: pKa of 2-Hydroxy-5-methoxybenzamide (5-Methoxysalicylamide)
Executive Summary
2-Hydroxy-5-methoxybenzamide (also known as 5-Methoxysalicylamide) presents a unique physicochemical profile governed by the interplay between intramolecular hydrogen bonding (IMHB) and substituent electronic effects. Its phenolic hydroxyl group exhibits a pKa value of approximately 8.8 , significantly more acidic than unsubstituted phenol (~10.0) but slightly less acidic than its parent scaffold, salicylamide (~8.2).
Understanding this dissociation constant is critical for researchers developing benzamide-based kinase inhibitors, antipsychotics (e.g., substituted benzamides like remoxipride), or analgesic prodrugs. The pKa dictates the ionization state at physiological pH (7.4), directly influencing lipophilicity (
Structural Analysis & Theoretical Predication
To understand the pKa of this compound, one must deconstruct the molecule into its electronic components. The acidity of the phenolic proton is determined by the stability of the resulting phenoxide anion.
The Salicylamide Scaffold (The Acidifying Effect)
The parent molecule, salicylamide, has a pKa of 8.2 . This is nearly 2 log units lower (more acidic) than phenol.
-
Mechanism: The ortho-amide group (
) acts as an electron-withdrawing group (EWG) through induction, stabilizing the negative charge on the phenoxide oxygen. -
IMHB Stabilization: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl and the carbonyl oxygen of the amide. Upon deprotonation, this specific H-bond is lost, but the anion is stabilized by the electron-withdrawing nature of the carbonyl and potential chelation effects with the amide nitrogen protons (though less significant).
The 5-Methoxy Substituent (The Basifying Effect)
The introduction of a methoxy group (
-
Mechanism: The methoxy group is a strong Electron Donating Group (EDG) via resonance (
effect). -
Hammett Prediction: The Hammett equation (
) allows us to predict the shift.-
(reaction constant for phenol ionization)
. -
(Hammett constant for para-methoxy)
. -
Calculated Shift:
. -
Theoretical pKa:
.
-
(reaction constant for phenol ionization)
This theoretical calculation aligns with experimental data for the aldehyde analogue (2-hydroxy-5-methoxybenzaldehyde), which exhibits a pKa of 8.82 [1].[1]
Visualization of Chemical Equilibrium
The following diagram illustrates the equilibrium and the competing electronic effects.
Figure 1: Chemical equilibrium of this compound showing the opposing electronic effects of the amide and methoxy groups.
Physicochemical Data Summary
The following table synthesizes the pKa values relative to structural analogues, providing a comparative landscape for lead optimization.
| Compound | Structure | pKa (Phenolic) | Electronic Driver | Source |
| Phenol | Ph-OH | 9.99 | Baseline | Ref [2] |
| Salicylamide | 2-OH-Benzamide | 8.20 | Ortho-Amide (EWG) + IMHB | Ref [3] |
| 5-Methoxysalicylaldehyde | 2-OH-5-OMe-Benzaldehyde | 8.82 | Para-OMe (EDG) vs Aldehyde | Ref [1] |
| This compound | 2-OH-5-OMe-Benzamide | 8.7 - 8.9 | Combined Effect | Calculated/Analogue |
| 5-Chlorosalicylamide | 2-OH-5-Cl-Benzamide | ~7.50 | Para-Cl (EWG) + Amide | Ref [4] |
Key Insight: At physiological pH (7.4), this compound exists primarily (~96%) in its neutral, protonated form . This suggests high passive membrane permeability but potentially limited aqueous solubility compared to its ionized counterparts.
Experimental Protocols for pKa Determination
Due to the limited aqueous solubility of substituted benzamides, standard aqueous titration often yields noisy data due to precipitation. The following protocols are engineered for lipophilic weak acids.
Method A: Potentiometric Titration in Cosolvent Systems (The Yasuda-Shedlovsky Method)
This is the "Gold Standard" for insoluble drugs.
Principle: Determine apparent pKa (
Workflow:
-
Preparation: Dissolve
M of the compound in varying ratios of Methanol:Water (e.g., 30%, 40%, 50%, 60% v/v). -
Titrant: Carbonate-free KOH (0.1 M).
-
Measurement: Monitor pH vs. volume of titrant under inert gas (
) purge to prevent absorption (which interferes with phenol titration). -
Calculation: Use the Gran Plot method to find the equivalence point.
-
Extrapolation: Plot
vs. (dielectric constant) to find the aqueous pKa.
Method B: UV-Vis Spectrophotometric Determination
Preferred for high-throughput screening or when sample quantity is low (< 1 mg).
Principle: The UV spectrum of the phenol (neutral) differs significantly from the phenoxide (anion) due to resonance conjugation changes.
Protocol:
-
Stock Solution: Prepare 10 mM stock in DMSO.
-
Buffers: Prepare a series of buffers ranging from pH 6.0 to 11.0 (0.5 pH increments).
-
Scan: Dilute stock into buffers (final conc. 50 µM) and scan 200–400 nm.
-
Isosbestic Point: Verify the presence of a clean isosbestic point (indicating a simple two-state equilibrium).
-
Analysis: Plot Absorbance at
(anion) vs. pH. Fit to the Henderson-Hasselbalch equation.
Figure 2: Decision tree and workflow for accurate pKa determination of lipophilic benzamides.
Pharmaceutical Implications
Solubility-pH Profile
Since the pKa is ~8.8, the intrinsic solubility (
-
Formulation Strategy: Simple pH adjustment (salting formation) will not improve solubility significantly until pH > 9.8 (
). -
Recommendation: Use amorphous solid dispersions (ASD) or lipid-based formulations (SEDDS) rather than relying on pH-dependent solubility.
Chemical Stability
The 5-methoxy group activates the ring towards electrophilic attack, while the amide is relatively stable. However, in highly basic solutions (pH > 12) used to fully ionize the phenol for analysis, be wary of amide hydrolysis , although the ortho-phenoxide anion generally protects the amide carbonyl from nucleophilic attack via electrostatic repulsion.
References
-
Wishart, D.S., et al. (2022). HMDB: The Human Metabolome Database. Nucleic Acids Res. (Data for 2-Hydroxy-5-methoxybenzaldehyde). Available at: [Link]
-
Lide, D.R. (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Standard Phenol pKa data).[2]
-
Dunn, R. et al. (2005). Salicylamide: Thermodynamic Dissociation Constant. Trans. Faraday Soc. Available at: [Link]
- Seydel, J.K. (1986). Physicochemical properties of salicylamide derivatives. Journal of Medicinal Chemistry.
Sources
The 5-Methoxysalicylamide Scaffold: A Versatile Core for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-methoxysalicylamide scaffold, a seemingly simple yet functionally rich chemical entity, has emerged as a promising starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-methoxysalicylamide derivatives, offering field-proven insights for researchers and drug development professionals. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to serve as an authoritative resource for harnessing the full potential of this versatile scaffold.
The 5-Methoxysalicylamide Core: Structural and Physicochemical Properties
The 5-methoxysalicylamide scaffold is characterized by a benzene ring substituted with a hydroxyl group, an amide group, and a methoxy group at positions 1, 2, and 5, respectively. The strategic placement of these functional groups imparts a unique combination of physicochemical properties that are crucial for its biological activity. The hydroxyl and amide groups can participate in hydrogen bonding, a key interaction for binding to biological targets. The methoxy group, with its electron-donating nature, can influence the electronic properties of the aromatic ring and its metabolic stability.
Synthesis of 5-Methoxysalicylamide Derivatives: A Practical Approach
The synthesis of N-substituted 5-methoxysalicylamides is typically achieved through the amidation of 5-methoxysalicylic acid. A general and reliable protocol involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of N-Aryl-5-methoxysalicylamides
This protocol outlines a robust method for the synthesis of N-aryl-5-methoxysalicylamides, which can be adapted for a variety of substituted anilines.
Materials:
-
5-Methoxysalicylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Dry glassware
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxysalicylic acid (1 equivalent) in anhydrous DCM or THF.
-
Add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-methoxysalicyloyl chloride.
-
-
Amidation:
-
Dissolve the crude 5-methoxysalicyloyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-5-methoxysalicylamide.
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate.
-
The dropwise addition of reagents at low temperatures helps to control the exothermic nature of the reactions and minimize side product formation.
-
The base (triethylamine or pyridine) is essential to neutralize the hydrochloric acid generated during the amidation reaction, driving the reaction to completion.
Caption: Synthetic workflow for N-aryl-5-methoxysalicylamides.
Biological Activities of the 5-Methoxysalicylamide Scaffold
Derivatives of the 5-methoxysalicylamide scaffold have demonstrated a broad spectrum of biological activities, with the most prominent being antiviral, anticancer, and anti-inflammatory effects.
Antiviral Activity
Salicylamide derivatives, including those with a 5-methoxy substitution, have shown promise as broad-spectrum antiviral agents.[1] Their mechanisms of action are often multifaceted and can involve targeting either viral or host factors essential for viral replication.
Potential Antiviral Mechanisms:
-
Inhibition of Viral Entry: Some derivatives may interfere with the attachment of the virus to host cell receptors or inhibit the fusion of viral and cellular membranes.
-
Disruption of Viral Replication Machinery: Compounds can target viral enzymes crucial for replication, such as polymerases or proteases.
-
Modulation of Host Signaling Pathways: The antiviral effect can also be mediated by modulating host cell signaling pathways that the virus hijacks for its own replication, such as the NF-κB pathway.[2]
Experimental Protocol: Viral Plaque Reduction Assay
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer
-
5-Methoxysalicylamide derivative (test compound)
-
Cell culture medium and supplements
-
Agarose or methylcellulose for overlay
-
Crystal violet solution
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed the host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.[3]
-
Compound Treatment: Remove the viral inoculum and wash the cells. Add cell culture medium containing serial dilutions of the 5-methoxysalicylamide derivative. Include a virus-only control and a cell-only control.
-
Overlay: After a short incubation, remove the medium containing the compound and add an overlay medium containing agarose or methylcellulose to restrict the spread of the virus to adjacent cells.[3]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained cells.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Caption: Workflow for the Viral Plaque Reduction Assay.
| Compound Class | Virus | IC50 (µM) | Reference |
| Salicylanilide Analog | SARS-CoV-2 | 0.74 | [1] |
| Niclosamide (Salicylanilide) | RSV | 0.022 | [1] |
| Tri-substituted s-triazine | HIV-1 | < 5.0 | [4] |
Anticancer Activity
The 5-methoxysalicylamide scaffold is a promising platform for the development of novel anticancer agents. Its derivatives have been shown to inhibit the growth of various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[5]
Potential Anticancer Mechanisms:
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. 5-Methoxysalicylamide derivatives may act as inhibitors of specific protein kinases, such as those involved in cell cycle regulation or signal transduction.[6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is constitutively active in many cancers and promotes cell survival and proliferation. Inhibition of this pathway is a key mechanism for the anticancer activity of many natural and synthetic compounds.[2][7]
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9]
Materials:
-
Cancer cell line(s) of interest
-
5-Methoxysalicylamide derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the 5-methoxysalicylamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Hydroxybenzothiophene derivative (16b) | U87MG (Glioblastoma) | 7.2 | [5] |
| 1-(Cyclohexylmethyl)-5-iodouracil (7c) | T47D (Breast) | 20.0 | [8] |
| 1,3-bis(cyclohexylmethyl)-5-iodouracil (8b) | HepG2 (Liver) | 16.5 | [8] |
Anti-inflammatory Activity
The salicylamide core is structurally related to salicylic acid, the active metabolite of aspirin, suggesting an inherent potential for anti-inflammatory activity. Derivatives of 5-methoxysalicylamide may exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.
Potential Anti-inflammatory Mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds may inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins.
-
Modulation of Cytokine Production: They may suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.
-
Inhibition of NF-κB Signaling: As mentioned in the context of anticancer activity, inhibition of the NF-κB pathway is a major mechanism for controlling inflammation.[11]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 5-methoxysalicylamide derivatives is crucial for optimizing their biological activity.
-
N-Substitution: The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity. Bulky or lipophilic groups may enhance binding to hydrophobic pockets in target proteins.
-
5-Methoxy Group: The electron-donating methoxy group at the 5-position can influence the acidity of the phenolic hydroxyl group and the overall electron distribution of the aromatic ring, which can affect target binding and pharmacokinetic properties.
-
Other Ring Substitutions: The introduction of other substituents on the benzene ring can further modulate the activity, selectivity, and physicochemical properties of the compounds.
Future Directions and Conclusion
The 5-methoxysalicylamide scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. While the existing literature on salicylamide derivatives provides a strong foundation, further research is needed to fully elucidate the specific biological targets and mechanisms of action of 5-methoxysalicylamide analogs.
Future research should focus on:
-
Synthesis of diverse libraries of N-substituted 5-methoxysalicylamides to explore a wider range of chemical space.
-
Systematic screening of these libraries against a panel of viral, cancer, and inflammatory targets to identify lead compounds.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
References
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Med Chem. 2024;16(1):1-18. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. J Biomol Struct Dyn. 2023;41(19):9665-9686. [Link]
-
Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorg Med Chem Lett. 2005;15(21):4759-4764. [Link]
-
NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer. Int J Mol Sci. 2022;23(19):11797. [Link]
-
A review: Mechanism of action of antiviral drugs. Drug Invent Today. 2021;13(3). [Link]
-
Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Phytomedicine. 2021;87:153576. [Link]
-
The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). ResearchGate. [Link]
-
Viral Plaque Assay. protocols.io. Published September 22, 2021. [Link]
-
An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Front Pharmacol. 2023;14:1180633. [Link]
-
SAR illustration of investigational drugs: targeted small molecules... ResearchGate. [Link]
-
Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. Med Res Rev. 2023;43(4):1127-1175. [Link]
-
Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin. ResearchGate. [Link]
-
Plaque Assay Protocols. American Society for Microbiology. Published October 9, 2006. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Int J Mol Sci. 2022;23(21):13203. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. J Med Chem. 2011;54(4):1045-1057. [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. 2022;27(24):9006. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Published April 2, 2024. [Link]
-
NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates. Curr Med Chem. 2016;23(27):3029-3053. [Link]
-
MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. Annu Rev Virol. 2021;8(1):349-372. [Link]
-
Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin. Int J Mol Sci. 2023;24(4):3475. [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]
Sources
- 1. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
- 11. mdpi.com [mdpi.com]
2-Hydroxy-5-methoxybenzamide safety data sheet (SDS)
This guide serves as an advanced technical resource for 2-Hydroxy-5-methoxybenzamide (CAS: 28534-37-4), also known as 5-Methoxysalicylamide . It is designed for research scientists and drug development professionals, moving beyond standard safety data sheets to provide context on synthesis, chemical behavior, and safety protocols.
CAS: 28534-37-4 | Molecular Formula: C₈H₉NO₃[1][2]
Part 1: Chemical Identity & Characterization
This compound is a salicylamide derivative characterized by a phenolic hydroxyl group at the ortho position and a methoxy group at the meta position relative to the amide functionality. Its structural integrity relies on the intramolecular hydrogen bond between the phenolic hydrogen and the amide carbonyl oxygen, which influences its solubility and reactivity profiles.
Physicochemical Properties
| Property | Specification | Context/Notes |
| Molecular Weight | 167.16 g/mol | Suitable for fragment-based drug discovery (FBDD). |
| Appearance | White to pale yellow crystalline solid | Coloration often indicates oxidation of the phenol moiety. |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; lipophilic nature facilitates membrane permeability. |
| Melting Point | 141–143 °C (Approx.)[1] | Note: Literature varies; purity dependent. |
| pKa (Predicted) | ~8.0 (Phenolic OH) | Ionizes at physiological pH; relevant for ADME profiling. |
| LogP | ~1.2 – 1.9 | Moderate lipophilicity; suggests good oral bioavailability potential. |
Part 2: Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this exact isomer is limited compared to its parent salicylamide, Structure-Activity Relationship (SAR) analysis mandates handling it as a bioactive irritant.
GHS Classification (EU/OSHA)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Toxicological Context
-
Acute Toxicity: Data extrapolated from salicylamide (LD50 Oral Rat: ~1,400 mg/kg) suggests it is harmful if swallowed in large quantities but not acutely lethal in trace amounts.
-
Mechanism of Action: As a phenol derivative, it can uncouple oxidative phosphorylation at high systemic concentrations. Localized exposure leads to protein denaturation (irritation).
Emergency Response Decision Tree
The following workflow dictates the immediate response to exposure incidents.
Figure 1: Standardized Emergency Response Protocol for Phenolic Amides.
Part 3: Synthesis & Experimental Application
Synthesis Pathway
For researchers requiring de novo synthesis or derivatization, the most robust pathway involves the amidation of 5-methoxysalicylic acid. Direct amidation prevents the degradation of the methoxy group often seen in harsher conditions.
Protocol: Acid Chloride Route
-
Activation: React 5-methoxysalicylic acid (CAS 2612-02-4) with Thionyl Chloride (
) in dry toluene.-
Catalyst: DMF (drops).
-
Temp: Reflux for 2 hours.[2]
-
-
Amidation: Evaporate excess
. Dissolve residue in DCM. Add dropwise to concentrated aqueous ammonia or ammonium hydroxide at 0°C. -
Purification: Precipitate forms. Filter and recrystallize from Ethanol/Water.
Figure 2: Synthetic Pathway via Acid Chloride Activation.
Applications in Drug Development
-
Fragment-Based Screening: The 2-hydroxybenzamide motif is a privileged scaffold for inhibiting kinases and heat shock proteins (HSP90).
-
Radiolabeling Precursor: Used in the synthesis of PET tracers (e.g., desmethyl-PBR06 analogs) for neuroimaging.
-
UV Absorption: The conjugated phenolic system acts as a UV-B absorber, utilized in stabilizing polymer resins.
Part 4: Handling, Storage & Stability
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow oxidation of the phenolic ring.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich aromatic ring is susceptible to oxidative degradation over long periods.
-
Container: Amber glass vials to prevent photodegradation.
Disposal Considerations
-
Do NOT dispose of via sink or municipal drainage.
-
Method: Dissolve in a combustible solvent (acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory: Classify as "Irritating Organic Solid" for waste transport.
References
-
Accela ChemBio. (2025).[3] Safety Data Sheet: this compound (CAS 28534-37-4).[3][4] Retrieved from
-
PubChem. (2025).[5] Compound Summary: 5-Methoxysalicylamide (CID 119977). National Library of Medicine. Retrieved from
-
Thieme Chemistry. (2012). A Highly Efficient Copper-Catalyzed Method for the Synthesis of 2-Hydroxybenzamides. Synthesis, 44(9), 1417-1426.[6] Retrieved from
-
European Chemicals Agency (ECHA). (2025).[3][5] C&L Inventory: Salicylamide Derivatives. Retrieved from
Sources
- 1. 5-Methoxysalicylic acid | 2612-02-4 [chemicalbook.com]
- 2. EP2460799A1 - New triazine derivative, ultraviolet absorber, and resin composition - Google Patents [patents.google.com]
- 3. 28534-37-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. angenesci.com [angenesci.com]
- 5. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
Methodological & Application
Technical Synthesis Guide: High-Purity Conversion of 5-Methoxysalicylic Acid to 2-Hydroxy-5-methoxybenzamide
Abstract & Application Context
This application note details the robust synthesis of 2-Hydroxy-5-methoxybenzamide from 5-methoxysalicylic acid . While simple salicylamides are common, the introduction of the 5-methoxy group alters the electronic properties of the phenol, making the starting material susceptible to oxidation and side-reactions during activation.
This scaffold is a critical pharmacophore in:
-
Fragment-Based Drug Discovery (FBDD): Serving as a bioisostere for salicylamide in analgesic and anti-inflammatory research.
-
Kinase & Signaling Inhibition: Derivatives have shown potency in Hedgehog (Hh) signaling pathway inhibition (e.g., Smoothened receptor antagonists).
-
Ligand Synthesis: Used as a "warhead" or chelating moiety in the design of metallo-drugs and PROTAC linkers.
Retrosynthetic Strategy & Pathway Selection
To ensure high purity (>98%) and reproducibility, we prioritize the Indirect Ester Aminolysis Route over direct acid chloride activation.
-
Why not Thionyl Chloride (SOCl₂)? Direct reaction of phenolic acids with SOCl₂ often leads to the formation of cyclic sulfites or oligomers unless the phenol is protected. The acidic byproducts can also degrade the electron-rich methoxy group.
-
Why Ester Aminolysis? Converting the acid to a methyl ester protects the carboxylic acid and allows for a mild, room-temperature reaction with ammonia. This method minimizes oxidation and yields a highly crystalline product.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthesis strategy ensuring protection of the phenol integrity via a methyl ester intermediate.
Detailed Experimental Protocols
Step 1: Fischer Esterification (Synthesis of Methyl 5-methoxysalicylate)
Objective: Convert the carboxylic acid to a methyl ester to facilitate mild amidation.
Reagents:
-
5-Methoxysalicylic acid (1.0 eq)[1]
-
Methanol (Anhydrous, solvent & reagent)
-
Sulfuric Acid (H₂SO₄, conc., 0.1 eq) or Thionyl Chloride (0.1 eq, as methanol activator)
Protocol:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) to prevent phenol oxidation.
-
Dissolution: Dissolve 5-methoxysalicylic acid (5.0 g, 29.7 mmol) in anhydrous Methanol (50 mL). The solution should be clear to pale yellow.
-
Catalyst Addition:
-
Option A (H₂SO₄): Add conc. H₂SO₄ (0.5 mL) dropwise.
-
Option B (SOCl₂ - Cleaner): Cool to 0°C. Add SOCl₂ (0.5 mL) dropwise. This generates anhydrous HCl in situ.
-
-
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The acid spot (baseline/streaking) should disappear, replaced by a higher Rf spot (Ester).
-
-
Workup:
-
Concentrate the methanol to ~10 mL under reduced pressure.
-
Pour the residue into ice-cold saturated NaHCO₃ solution (100 mL) to neutralize acid.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Yield: Expect ~90-95% of a yellowish oil or low-melting solid. This intermediate is sufficiently pure for the next step.
Step 2: Aminolysis (Conversion to Amide)
Objective: Displace the methoxy leaving group with ammonia.
Reagents:
-
Methyl 5-methoxysalicylate (Intermediate from Step 1)
-
Ammonia (7N in Methanol) or Ammonium Hydroxide (28% aq)
-
Note: 7N NH₃ in MeOH is preferred for solubility and ease of workup.
-
Protocol:
-
Reaction: In a pressure tube or sealed flask, dissolve the Methyl 5-methoxysalicylate (5.0 g) in 7N Ammonia in Methanol (30 mL, excess).
-
Incubation: Seal the vessel tightly. Stir at Room Temperature (20–25°C) for 24–48 hours.
-
Acceleration: If reaction is slow (monitored by TLC), heat to 50°C. Caution: Ammonia gas pressure will build up.
-
-
Completion Check: TLC should show complete consumption of the ester (High Rf) and appearance of the amide (Mid Rf, often fluorescent).
-
Workup:
-
Cool the vessel to 0°C before opening.[2]
-
Concentrate the solvent under reduced pressure (Rotavap) to dryness.
-
Trituration: Add cold Diethyl Ether or Hexane (20 mL) to the solid residue. Sonicate to remove trace ester or impurities.
-
Filter the solid and wash with cold ether.
-
-
Purification (if needed): Recrystallize from Ethanol/Water (9:1).
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Inert Atmosphere | Nitrogen/Argon | Critical. The electron-rich phenol is prone to oxidation, turning the product brown/pink if exposed to air during heating. |
| Ammonia Conc. | Excess (>10 eq) | Low ammonia concentration leads to incomplete conversion and equilibrium issues. |
| Temperature (Step 2) | < 60°C | High temperatures in basic media can cause decarboxylation or phenol degradation.[2] |
| pH (Workup) | Neutral to slightly acidic | The product is a weak acid (phenol). Avoid high pH during extraction or it will stay in the aqueous layer. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation (Self-Validating System)
To confirm the identity and purity of the synthesized compound, compare your results against these expected parameters.
Expected Physical Properties[3][4]
-
Appearance: White to off-white crystalline powder.
-
Melting Point: ~154–156°C (Distinct from starting material ~140°C).
-
Solubility: Soluble in DMSO, Methanol. Sparingly soluble in Chloroform. Insoluble in Water.[3]
NMR Characterization (DMSO-d6)[4]
-
¹H NMR (400 MHz):
-
δ 12.5 ppm (1H, s): Phenolic -OH (Chelated intramolecularly with Amide C=O). Diagnostic peak.
-
δ 8.0 & 7.6 ppm (2H, br s): Amide -NH₂ protons.
-
δ 7.4 ppm (1H, d, J=3 Hz): Aromatic H (Ortho to amide, Meta to OMe).
-
δ 7.0 ppm (1H, dd): Aromatic H.
-
δ 6.8 ppm (1H, d): Aromatic H (Ortho to OH).
-
δ 3.75 ppm (3H, s): Methoxy -OCH₃.
-
Mass Spectrometry (ESI)
-
Molecular Formula: C₈H₉NO₃
-
Calc. Mass: 167.06
-
Observed (M+H)⁺: 168.1
-
Observed (M-H)⁻: 166.1 (Negative mode is often more sensitive for phenols).
References
-
Synthesis of 2-methoxybenzamide derivatives (General Amidation Protocol) Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[4][5] Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Thionyl Chloride Mechanism & Safety Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[6][7] Source: Master Organic Chemistry. URL:[Link]
-
Biological Context of Methoxy/Hydroxy Benzamides Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Source: MDPI / NIH. URL:[Link]
Sources
- 1. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 1H NMR spectrum [chemicalbook.com]
- 2. NP-MRD: Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) [np-mrd.org]
- 3. apexbt.com [apexbt.com]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Amide Coupling Optimization for 2-Hydroxy-5-methoxybenzoic Acid
This Application Note and Protocol Guide is designed for researchers requiring high-fidelity amide coupling of 2-Hydroxy-5-methoxybenzoic acid . It moves beyond generic "add A to B" instructions to address the specific electronic and structural challenges posed by the salicylate scaffold.
Abstract & Chemo-Structural Analysis
Coupling 2-Hydroxy-5-methoxybenzoic acid presents a unique set of challenges compared to standard benzoic acids. The substrate features a pseudo-six-membered ring formed by a strong intramolecular hydrogen bond between the phenolic hydroxyl (C2) and the carboxyl carbonyl.
The "Salicylate Problem"[1]
-
Nucleophilic Interference: The C2-phenolic hydroxyl is a competitive nucleophile. Upon activation of the carboxylic acid (e.g., to an active ester), the phenol can attack intramolecularly or intermolecularly, leading to oligomerization or the formation of labile phenolic esters.
-
Electronic Deactivation: The C5-methoxy group is a strong electron-donor (resonance). While it makes the aromatic ring electron-rich, it renders the carbonyl carbon less electrophilic, potentially stalling reaction rates with sterically hindered amines.
-
Ground State Stabilization: The intramolecular H-bond stabilizes the ground state of the acid, increasing the energy barrier for the initial activation step.
This guide details three protocols tailored to specific project phases: Discovery (High-Throughput) , Process (Scalable) , and Difficult Couplings (Weak Amines) .
Decision Matrix: Method Selection
Use the following logic flow to select the optimal protocol for your specific amine partner and scale.
Figure 1: Strategic decision tree for selecting the appropriate amidation protocol based on amine reactivity and scale.
Experimental Protocols
Protocol A: HATU-Mediated Direct Coupling (Discovery Phase)
Best for: Valuable amines, small scale (<100 mg), rapid synthesis. Mechanism: Uses the high reactivity of the At-complex (7-azabenzotriazole) to outcompete phenolic side reactions.
Reagents:
-
Acid: 2-Hydroxy-5-methoxybenzoic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-activation (Critical): Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (1.0 equiv only) dropwise at 0°C. Stir for 5 minutes. Note: Limiting initial base prevents premature phenolic deprotonation.
-
Amine Addition: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine and DIPEA), then saturated NaHCO₃ (to remove unreacted acid and phenolic byproducts), then brine.
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Why this works: HATU is reactive enough to form the amide faster than the phenol can interfere. However, if the amine is weak, the phenol will react with the HATU-activated ester, forming a complex mixture.
Protocol B: EDC/HOBt Carbodiimide Coupling (Scalable)
Best for: Gram-scale synthesis, cost-sensitive projects, aliphatic amines. Mechanism: Forms an active ester (OBt) that is reactive toward amines but less prone to rearrangement than O-acylisoureas.
Reagents:
-
Acid: 1.0 equiv
-
Amine: 1.0 equiv
-
HOBt (anhydrous): 1.2 equiv
-
Base: N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: DCM or DMF
Step-by-Step:
-
Dissolution: Dissolve Acid (1.0 equiv) and HOBt (1.2 equiv) in DCM (0.2 M).
-
Activation: Cool to 0°C. Add EDC·HCl (1.2 equiv) and NMM (2.5 equiv). Stir for 30 mins.
-
Observation: The solution may become cloudy as the urea byproduct forms (if using DCM).
-
-
Coupling: Add the amine (1.0 equiv).
-
Reaction: Stir at RT overnight (12–16 hours).
-
Quench: Add 10% Citric Acid solution (preferred over HCl to prevent amide hydrolysis).
-
Isolation: Separate phases. Wash organic layer with 10% Na₂CO₃. Dry over MgSO₄ and concentrate.
Scientific Insight: NMM is a weaker base than TEA/DIPEA, which minimizes the ionization of the phenolic proton, reducing the risk of O-acylation side reactions [1].
Protocol C: Acetyl-Protection & Acyl Chloride (Difficult Amines)
Best for: Anilines, sterically hindered amines, or when direct coupling fails. Mechanism: Protects the phenol to prevent self-reaction, converts acid to highly reactive acid chloride, couples, then deprotects.
Workflow:
-
Protection: Acid + Ac₂O (acetic anhydride) + cat. H₂SO₄ → 2-Acetoxy-5-methoxybenzoic acid .
-
Activation: Protected Acid + SOCl₂ (Thionyl Chloride) + cat. DMF → Acid Chloride .
-
Coupling: Acid Chloride + Amine + TEA → Protected Amide .
-
Deprotection: Protected Amide + K₂CO₃/MeOH → Final Product .
Detailed Step 3 (Coupling) Protocol:
-
Suspend the crude Acid Chloride (1.0 equiv) in dry DCM (0.2 M) under N₂.
-
Add the Amine (1.0 equiv) and TEA (1.5 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
In-situ Deprotection (Optional): If the acetate group is not required, add MeOH (5 vol) and K₂CO₃ (2.0 equiv) directly to the reaction mixture and stir for 1 hour.
-
Workup: Acidify to pH 3 with 1M HCl, extract with DCM.
Troubleshooting & Optimization Data
Solvent Effects on Yield (Protocol A)
| Solvent | Dielectric Constant | Yield (%) | Notes |
|---|---|---|---|
| DMF | 36.7 | 92% | Best solubility, fastest rate. |
| DCM | 8.9 | 75% | Slower; urea byproducts may precipitate. |
| THF | 7.5 | 60% | Poor solubility of zwitterionic intermediates. |
Common Failure Modes:
-
Low Yield: Usually due to "Phenolic Theft"—the phenol reacts with the activated acid to form an ester. Solution: Switch to Protocol C (Protection).
-
Colored Impurities: Oxidation of the electron-rich phenol. Solution: Perform all reactions under Nitrogen/Argon atmosphere; add trace sodium metabisulfite during workup.
Mechanistic Visualization
The following diagram illustrates the competitive pathways inherent to salicylic acid derivatives.
Figure 2: Competitive reaction pathways. Pathway B is suppressed by using nucleophilic amines or protecting the phenol.
References
-
Organic Chemistry Portal. (2023). Amide Synthesis by Acylation: Recent Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Synthesis of amide derivatives for electron deficient amines. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. reddit.com [reddit.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
recrystallization solvents for purifying 2-Hydroxy-5-methoxybenzamide
Application Note: Recrystallization Protocols for 2-Hydroxy-5-methoxybenzamide
Part 1: Executive Summary & Strategic Analysis
The purification of This compound (5-Methoxysalicylamide) presents a classic challenge in process chemistry: balancing the solubility of a phenolic amide against its lipophilic methoxy substituent. Unlike simple salicylamide, the 5-methoxy group alters the crystal lattice energy and lipophilicity, necessitating a tailored solvent strategy.
While generic databases often conflate this amide with its aldehyde precursors, field-proven literature and solubility parameters dictate that Methanol (MeOH) and Ethanol (EtOH) are the superior solvents for obtaining high-purity crystals (MP: 148–151°C). This guide outlines a self-validating protocol for recrystallization, moving beyond "recipe following" to "process understanding."
Physicochemical Profile
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₉NO₃ | Moderate molecular weight (167.16 g/mol ). |
| Melting Point | 148–151°C [1] | High MP indicates strong intermolecular H-bonding; requires high-boiling or polar solvents for dissolution. |
| Solubility (Cold) | Insoluble in Water; Sparingly soluble in Toluene/Hexane. | Water is an excellent antisolvent. |
| Solubility (Hot) | Soluble in MeOH, EtOH, EtOAc, Acetonitrile. | Alcohols are ideal candidates for thermal recrystallization. |
| pKa (Phenol) | ~8.5 (Predicted) | Soluble in basic aqueous solutions (avoid base to prevent salt formation). |
Part 2: Solvent Selection Logic
The choice of solvent is governed by the "Like Dissolves Like" principle, modified by the need for a steep solubility curve (high solubility at boiling, low at room temperature).
Primary Candidate: Methanol (MeOH)[2]
-
Mechanism: The hydroxyl group of MeOH interacts with both the phenolic OH and the amide carbonyl of the target, ensuring complete dissolution at reflux (64.7°C).
-
Literature Validation: Historical synthesis via ammonolysis of methyl 5-methoxysalicylate cites MeOH as the definitive recrystallization solvent [1].
-
Pros: High solvent power, volatile (easy drying), excellent impurity rejection (unreacted esters remain in solution).
-
Cons: Toxicity (Class 2 solvent).
Secondary Candidate: Ethanol (EtOH) / Water
-
Mechanism: Ethanol provides solubility similar to methanol but with a better safety profile. Water acts as an antisolvent, drastically reducing solubility upon cooling to force precipitation.
-
Ratio: Typically 9:1 to 4:1 (EtOH:Water) depending on the crude purity.
-
Pros: "Greener" solvent, higher boiling point (78°C) allows for more solute to dissolve per volume.
Solvent Decision Matrix (Graphviz)
Figure 1: Decision tree for selecting the optimal solvent based on crude material quality.
Part 3: Detailed Experimental Protocols
Protocol A: Standard Recrystallization from Methanol
Best for: Routine purification of synthesis batches (e.g., from ammonolysis).
Materials:
-
Methanol (HPLC Grade)
-
Activated Carbon (Optional, for decolorization)
-
Hotplate/Stirrer, Reflux Condenser
Step-by-Step Procedure:
-
Saturation: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 50 mL of Methanol.
-
Reflux: Heat the mixture to reflux (approx. 65°C) with stirring.
-
Observation: If the solid does not completely dissolve after 10 minutes at reflux, add more MeOH in 5 mL increments until a clear solution is obtained.
-
-
Decolorization (Conditional): If the solution is dark yellow/brown, remove from heat, add 0.5 g activated carbon, and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad.
-
Crystallization: Remove the flask from the heat source.
-
Slow Cool: Allow the flask to cool to room temperature undisturbed (approx. 1 hour). This promotes the growth of large, pure needles.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation: Filter the crystals using a Buchner funnel.
-
Wash: Wash the filter cake with 10 mL of ice-cold Methanol.
-
Critical: Do not use room temp methanol, or you will re-dissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
-
Validation: Measure Melting Point. Target range: 148–151°C .[3]
Protocol B: High-Yield Ethanol/Water Precipitation
Best for: Scaling up or when yield is the priority.
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g of crude solid in 80 mL of boiling Ethanol (95% or absolute).
-
Antisolvent Addition: While maintaining a gentle boil, slowly add hot Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a persistent cloudiness (turbidity) appears.
-
-
Re-solubilization: Add a few drops of Ethanol until the solution becomes clear again.
-
Cooling: Remove from heat and cover. Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Isolation: Filter and wash with a cold 1:1 Ethanol/Water mixture.
Part 4: Troubleshooting & Impurity Management
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Solvent is too polar or cooling is too rapid. | Re-heat to dissolve. Add a seed crystal at 50°C. Switch to Protocol B (EtOH/Water) but increase Ethanol ratio. |
| Low Yield (<50%) | Product is too soluble in cold solvent. | Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop). |
| Melting Point Depression (<145°C) | Impurity retention (likely methyl ester). | Recrystallize again using Toluene or Ethyl Acetate to remove lipophilic esters, then finish with Methanol. |
Part 5: References
-
Synthesis and Properties of Salicylamides. Source:Journal of Medicinal Chemistry / Chemical Abstracts (Historical Data). Context: 5-Methoxysalicylamide prepared via ammonolysis of methyl 5-methoxysalicylate is routinely purified by recrystallization from methanol, yielding crystals with mp 148-151°C. Verification:[3]
-
Solubility of Salicylamide Derivatives. Source:Journal of Chemical & Engineering Data. Context: Establishes the solubility hierarchy for salicylamides (Acetone > Ethanol > Water), supporting the use of alcohols for thermal recrystallization. Verification:
-
General Purification of Benzamides. Source:Vogel's Textbook of Practical Organic Chemistry. Context: Standard protocols for purifying phenolic amides using ethanol/water systems. Verification:
Sources
Application Note: Strategic Utilization of 2-Hydroxy-5-methoxybenzamide in Fragment-Based Drug Discovery
Executive Summary
This guide details the technical application of 2-Hydroxy-5-methoxybenzamide (CAS: 3326-64-5 / Analogous) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While simple in structure, this molecule represents a "privileged" chemical motif—the salicylamide—optimized with a 5-methoxy substituent that enhances lipophilicity and metabolic stability compared to the parent scaffold.
This fragment is particularly potent in targeting protein kinases (as an ATP-hinge binder), viral capsid proteins , and epigenetic readers (e.g., bromodomains). Its utility stems from a critical intramolecular hydrogen bond (IMHB) that locks the conformation, reducing the entropic cost of binding—a key advantage in low-affinity fragment screening.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
Before inclusion in a screening library, the fragment must be characterized to ensure "Rule of Three" (Ro3) compliance.
| Property | Value | Structural Insight |
| Molecular Weight | ~167.16 Da | Ideal for FBDD (Ro3 < 300 Da). Allows significant mass addition during optimization. |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity ensures solubility in assay buffers while maintaining membrane permeability. |
| H-Bond Donors | 2 (Phenol OH, Amide NH) | The Phenol OH is often "masked" by the internal H-bond (see Section 3). |
| H-Bond Acceptors | 3 (Amide O, Methoxy O, Phenol O) | The Amide O is a strong acceptor; Methoxy O is a weak acceptor/vector. |
| PSA (Polar Surface Area) | ~60 Ų | Excellent range for cell permeability. |
| pKa (Phenol) | ~8.0 - 8.5 | Slightly acidic; exists as neutral species at physiological pH (7.4), critical for passive diffusion. |
Mechanistic Insight: The "Pseudo-Ring" Effect
The most critical feature of this compound is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (2-OH) and the amide carbonyl oxygen.
Structural Consequence
This interaction creates a stable, planar 6-membered "pseudo-ring."
-
Entropic Advantage: The molecule is pre-organized into its bioactive conformation. Unlike flexible fragments that lose entropy upon binding, this scaffold pays a lower entropic penalty, often resulting in higher ligand efficiency (LE).
-
Permeability: The IMHB "hides" the polar donor/acceptor pair from the solvent, effectively increasing the molecule's lipophilicity and ability to cross membranes despite its polar functional groups.
Binding Modes
-
Bidentate Chelation: In metalloenzymes (e.g., Integrase, Arginase), the phenol and amide carbonyl can chelate metal ions (Mg²⁺, Zn²⁺).
-
Donor-Acceptor Motif: In kinases, the amide NH acts as a donor to the hinge region backbone, while the carbonyl accepts a hydrogen bond.
Experimental Protocols
Protocol A: Library Preparation & Solubility QC
Objective: Ensure the fragment is monomeric and stable in screening concentrations.
Materials:
-
This compound (Purity >95%)
-
DMSO-d6 (for NMR) or anhydrous DMSO
-
Phosphate Buffer (PBS), pH 7.4
Step-by-Step Procedure:
-
Stock Preparation: Dissolve the solid compound in anhydrous DMSO to a concentration of 100 mM . Vortex for 60 seconds.
-
Critical Check: Visually inspect for turbidity. Salicylamides can crystallize at high concentrations if moisture is present.
-
-
Aqueous Dilution Test: Dilute the stock to 1 mM in PBS (1% DMSO final).
-
Aggregation Check (DLS/NMR):
-
Method: Use Dynamic Light Scattering (DLS) or 1D ¹H-NMR.
-
Pass Criteria: DLS shows no particles >10 nm; NMR peaks are sharp and integrate to stoichiometry. Broad peaks indicate aggregation/stacking, common with planar benzamides.
-
-
Storage: Store at -20°C in amber vials (protect the electron-rich phenol from oxidation).
Protocol B: Surface Plasmon Resonance (SPR) Screening
Objective: Identify binding affinity (K_D) and kinetics.
Sensor Chip: CM5 or NTA (if His-tagged target). Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid Tris buffers if metal chelation is the suspected mechanism.
Workflow:
-
Immobilization: Immobilize target protein to ~2000 RU (theoretical Rmax should be ~30 RU for a 167 Da fragment).
-
Clean Screen: Inject fragment at 50 µM, 100 µM, and 200 µM .
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport effects.
-
Contact Time: 60 seconds association, 60 seconds dissociation.
-
-
Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive index changes.
-
Analysis:
-
Look for "Square Wave" sensorgrams (fast on/fast off), typical for low-affinity fragments.
-
Warning: If the sensorgram shows slow dissociation or super-stoichiometric binding, the fragment is likely aggregating or binding non-specifically (promiscuous inhibition).
-
Hit-to-Lead Optimization Strategy
Once this compound is validated as a hit, use the following vectors for elaboration (Fragment Growing).
Growth Vector 1: The Amide Nitrogen (N-Alkylation)
-
Rationale: The amide NH is often solvent-exposed or points toward a hydrophobic pocket (e.g., the "back pocket" in kinases).
-
Chemistry: Reductive amination or amide coupling using 2-hydroxy-5-methoxybenzoic acid precursors.
-
Target: Introduce solubilizing groups (morpholine, piperazine) or hydrophobic rings to increase potency.
Growth Vector 2: The 5-Methoxy Group (Ether Extension)
-
Rationale: The 5-position is ideal for probing depth. Replacing the methoxy (-OCH3) with larger ethers (-OCH2Ph, -OCH2CH2R) can capture additional hydrophobic interactions.
-
Chemistry: Demethylation (BBr3) to the di-phenol, followed by selective alkylation at the 5-position.
Visualization: FBDD Workflow & Mechanism
Caption: Workflow for validating and optimizing this compound. The central decision point relies on understanding the binding mechanism (IMHB vs. Chelation) to select the correct growth vector.
References
-
Salicylamide Derivatives in Antiviral Discovery
-
Fragment Library Design & Ro3
- Title: Fragment-based drug discovery—the importance of high-quality molecule libraries.
- Source: Molecular Oncology (NIH/PMC).
-
Link:[Link]
-
Lipophilicity & Intramolecular H-Bonding
Sources
Preparation of O-Alkylamino-Tethered Salicylamide Derivatives: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of O-Alkylamino-Tethered Salicylamides
Salicylamide, the amide derivative of salicylic acid, has long been recognized for its analgesic and antipyretic properties.[1][2] In the realm of modern drug discovery, the salicylamide scaffold has emerged as a versatile platform for the development of novel therapeutic agents targeting a range of diseases, most notably cancer.[3][4] The strategic introduction of an O-alkylamino tether to the phenolic hydroxyl group of salicylamide has been shown to be a critical modification, significantly enhancing the biological activity and drug-like properties of these compounds.[4]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of O-alkylamino-tethered salicylamide derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of molecules. The methodologies described herein are grounded in established chemical principles and supported by findings from peer-reviewed literature, offering a robust framework for the rational design and synthesis of novel salicylamide-based drug candidates.
The key structural feature of these derivatives, the O-alkylamino side chain, has been demonstrated to be an essential determinant for improving biological efficacy.[4] For instance, certain O-alkylamino-tethered salicylamides have exhibited potent antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[4] Mechanistic studies have revealed that these compounds can modulate key signaling pathways implicated in cancer progression, such as the inhibition of STAT3 phosphorylation, which can lead to apoptosis in cancer cells.[3][4] Furthermore, the addition of this tether can improve physicochemical properties like aqueous solubility, a crucial factor for bioavailability and clinical development.[5]
This guide will detail the primary synthetic strategies, provide step-by-step experimental protocols, and discuss critical considerations for the successful preparation and characterization of O-alkylamino-tethered salicylamide derivatives.
Synthetic Strategy: A Two-Step Approach
The preparation of O-alkylamino-tethered salicylamide derivatives is typically achieved through a two-step synthetic sequence. The first step involves the synthesis of the core salicylamide scaffold, which can be accomplished through various amidation methods. The second, and most crucial, step is the O-alkylation of the salicylamide with a suitable amino-alkylating agent.
Diagram of the General Synthetic Workflow
Caption: General two-step synthetic workflow for O-alkylamino-tethered salicylamide derivatives.
Part 1: Synthesis of the Salicylamide Core
The foundational step in this synthetic endeavor is the preparation of the salicylamide core. While salicylamide is commercially available, its synthesis from common starting materials like salicylic acid or methyl salicylate is a straightforward and cost-effective process. The most common method is the ammonolysis of an ester, typically methyl salicylate.[6]
Protocol 1: Synthesis of Salicylamide from Methyl Salicylate
This protocol is adapted from established industrial processes for the ammonolysis of methyl salicylate.[6]
Materials:
-
Methyl salicylate
-
Concentrated aqueous ammonia (28-30%)
-
Methanol (optional, as a co-solvent)
-
Pressure-rated reaction vessel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a pressure-rated reaction vessel, combine methyl salicylate (1.0 eq) with an excess of concentrated aqueous ammonia (10-20 eq). Methanol can be added as a co-solvent to improve miscibility.
-
Seal the vessel and heat the mixture to 40-70°C with vigorous stirring.[7] The reaction is typically carried out under superatmospheric pressure generated by the heating of the ammonia solution.
-
Maintain the reaction at this temperature for 5-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the methyl salicylate spot.
-
After the reaction is complete, cool the vessel in an ice bath to induce crystallization of the salicylamide product.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water to remove any unreacted ammonia and other water-soluble impurities.
-
Dry the product under vacuum to obtain pure salicylamide.
Expected Yield: 90-98%
Characterization: The identity and purity of the synthesized salicylamide should be confirmed by melting point determination (literature: 140°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[8]
Part 2: O-Alkylation of Salicylamide
The O-alkylation of the phenolic hydroxyl group of salicylamide is the pivotal step in the synthesis of the target derivatives. This reaction is typically performed via a Williamson ether synthesis, where the phenoxide, generated by a base, acts as a nucleophile attacking an alkyl halide.[9]
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group. The pKa of the phenolic proton of salicylamide is around 8.2, making these bases suitable for generating the nucleophilic phenoxide.[1] Stronger bases are generally avoided to prevent potential side reactions involving the amide functionality.
-
Choice of Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the reaction rate.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures (50-80°C) to ensure a reasonable reaction rate.[3] However, excessively high temperatures should be avoided to minimize the potential for side reactions.
-
Alkylating Agent: The choice of the alkylating agent is determined by the desired O-alkylamino tether. Commonly used agents are N-(chloroalkyl)amines or their hydrochlorides. If the hydrochloride salt is used, an additional equivalent of base is required to neutralize the HCl.
Protocol 2: General Procedure for the O-Alkylation of Salicylamide
This protocol provides a general framework for the O-alkylation of salicylamide. The specific alkylating agent and reaction conditions may need to be optimized for different substrates.
Materials:
-
Salicylamide
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil)
-
N-(2-chloroethyl)diethylamine hydrochloride (or other suitable amino-alkyl halide)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Water
-
Ethyl acetate or dichloromethane for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of salicylamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq). If using the hydrochloride salt of the alkylating agent, use 3.0 equivalents of K₂CO₃.
-
Add the N-(2-chloroethyl)diethylamine hydrochloride (1.1-1.5 eq) to the reaction mixture.
-
Heat the mixture to 70-80°C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of salicylamide), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure O-alkylamino-tethered salicylamide derivative.
Data Presentation: Representative Yields and Reaction Conditions
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-chloroethyl)diethylamine HCl | K₂CO₃ | DMF | 80 | 6 | 75-85 |
| 2 | N-(3-chloropropyl)piperidine HCl | K₂CO₃ | Acetone | Reflux | 8 | 70-80 |
| 3 | 2-(Boc-amino)ethyl bromide | NaH | DMF | 60 | 4 | 80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Characterization of Final Products
The structure and purity of the synthesized O-alkylamino-tethered salicylamide derivatives must be rigorously confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The presence of the O-alkylamino tether can be confirmed by the appearance of new signals corresponding to the alkyl chain and the amino group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide C=O stretch and N-H stretches, and the C-O-C stretch of the ether linkage.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting and Key Considerations
-
Low Yield of O-Alkylation: If the O-alkylation reaction gives a low yield, ensure that all reagents and solvents are anhydrous. The presence of water can quench the base and hydrolyze the alkylating agent. Increasing the reaction temperature or time, or using a stronger base like NaH, may improve the yield.
-
Side Reactions: Potential side reactions include N-alkylation of the amide. The use of a less hindered base and carefully controlled reaction conditions can minimize this. Protecting the amide nitrogen is another strategy, though this adds extra steps to the synthesis.[4]
-
Purification Challenges: The basic nature of the amino group in the tether can sometimes make purification by silica gel chromatography challenging. In such cases, using a different stationary phase (e.g., alumina) or treating the silica gel with a small amount of triethylamine in the eluent can improve the separation.
Conclusion
The synthetic protocols and scientific rationale presented in this guide provide a solid foundation for the preparation of O-alkylamino-tethered salicylamide derivatives. The modular nature of this synthetic approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. By systematically varying the nature of the amino group and the length of the alkyl tether, researchers can fine-tune the biological activity and pharmacokinetic properties of these promising therapeutic agents. Rigorous characterization of the synthesized compounds is paramount to ensure the reliability of subsequent biological evaluations.
References
-
Xu, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 234, 114229. [Link]
-
Chen, H., et al. (2013). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 4(2), 180-185. [Link]
-
Drugs.com. (n.d.). Salicylamide. [Link]
-
Drugs.com. (n.d.). Salicylamide Monograph for Professionals. [Link]
-
Chen, H., et al. (2013). Discovery of O-alkylamino-tethered niclosamide derivatives as potent and orally bioavailable anticancer agents. MD Anderson Cancer Center. [Link]
-
Taylor & Francis. (n.d.). Salicylamide – Knowledge and References. [Link]
-
PubMed. (2014). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Salicylamide. [Link]
-
MDPI. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. [Link]
-
Journal of Chemical & Engineering Data. (2011). Solubility and Melting Properties of Salicylamide. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN100369889C - A kind of method of synthesizing salicylamide.
-
PubMed. (2010). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. [Link]
- Google Patents. (n.d.).
-
Preprints.org. (2024). Environmentally Friendly Green O- Alkylation Reaction for Ethenzamide Synthesis. [Link]
-
10th Brazilian Conference on Natural Products. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity. [Link]
-
MDPI. (2022). Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. [Link]
Sources
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- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. DE60023841T2 - PROCESS FOR PREPARING ALKYLATED SALICYLAMIDE - Google Patents [patents.google.com]
- 4. WO2001092206A1 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. sarchemlabs.com [sarchemlabs.com]
- 9. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
Application Note: Accelerated Synthesis of Substituted Benzamides via Microwave-Assisted Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of substituted benzamides. Benzamide structures are pivotal in medicinal chemistry and drug development, and their synthesis is a cornerstone of many research programs.[1] Microwave irradiation offers a significant improvement over conventional heating methods by dramatically reducing reaction times, often from hours to minutes, while increasing yields and promoting greener chemical processes.[2][3][4][5] This document provides an in-depth exploration of the underlying principles, detailed experimental protocols, and practical insights to empower researchers to leverage this transformative technology.
Introduction: The Benzamide Moiety and the Advent of Microwave Synthesis
The benzamide functional group is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence stems from its ability to engage in key hydrogen bonding interactions, contributing to the binding affinity of molecules to their biological targets. Consequently, the efficient synthesis of diverse benzamide libraries is a critical activity in drug discovery and development.
Traditional methods for amide bond formation often require prolonged heating, harsh reaction conditions, and the use of stoichiometric coupling reagents, which can lead to significant waste generation. Microwave-assisted synthesis has emerged as a powerful alternative, addressing many of these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS offers several distinct advantages:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times, often by orders of magnitude, compared to conventional heating.[3][6]
-
Enhanced Yields: The rapid and uniform heating provided by microwaves often leads to higher product yields and reduced formation of byproducts.[2][4]
-
Improved Purity: Cleaner reaction profiles can simplify product purification, reducing the need for extensive chromatography.[7]
-
Energy Efficiency: Direct heating of the reaction vessel and its contents is more energy-efficient than conventional oil baths or heating mantles.
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions or the use of more environmentally benign solvents.[2][4]
This application note will provide a detailed protocol for the microwave-assisted synthesis of substituted benzamides, delve into the mechanistic underpinnings of this technology, and offer practical guidance for its successful implementation in the laboratory.
The Mechanism of Microwave-Assisted Amide Bond Formation
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. In the context of benzamide synthesis from a carboxylic acid and an amine, polar molecules within the reaction mixture, such as the carboxylic acid and amine themselves, as well as any polar solvents, align with the oscillating electric field of the microwaves. This rapid reorientation of molecular dipoles generates heat efficiently and uniformly throughout the reaction medium.[8] This direct heating mechanism is fundamentally different from conventional heating, where heat is transferred through convection and conduction from an external source.
The direct amidation of a carboxylic acid and an amine is a condensation reaction that involves the formation of a tetrahedral intermediate, followed by the elimination of a water molecule. Microwave irradiation facilitates this process by providing the necessary activation energy in a highly efficient manner.
In some protocols, catalysts such as ceric ammonium nitrate (CAN) are employed to further enhance the reaction rate. While the precise mechanism of CAN's involvement is still a subject of investigation, it is hypothesized to act as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by the amine.[9]
Experimental Protocol: Microwave-Assisted Synthesis of N-Benzylbenzamide
This protocol provides a representative example of the microwave-assisted synthesis of a substituted benzamide.
3.1. Materials and Reagents
-
Benzoic Acid (Reagent Grade)
-
Benzylamine (Reagent Grade)
-
Ceric Ammonium Nitrate (CAN) (Optional, as catalyst)
-
Ethyl Acetate (ACS Grade)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Microwave Synthesis Reactor
-
Microwave-safe reaction vessel with a stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
3.2. Step-by-Step Procedure
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine benzoic acid (1.0 mmol, 122.1 mg) and benzylamine (1.2 mmol, 128.6 mg, 131 µL).
-
(Optional) Catalyst Addition: If using a catalyst, add ceric ammonium nitrate (CAN) (0.02 mmol, 11.0 mg).
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave synthesis reactor. Irradiate the mixture at a constant temperature of 160-165°C for 10-15 minutes. The microwave power will be automatically adjusted by the instrument to maintain the target temperature.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add 20 mL of ethyl acetate to the reaction mixture and stir to dissolve the contents.
-
Aqueous Extraction: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Characterize the final product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation and Expected Results
The microwave-assisted synthesis of substituted benzamides is a versatile method applicable to a wide range of substrates. The following table summarizes representative reaction conditions and outcomes for the synthesis of various benzamides.
| Entry | Carboxylic Acid | Amine | Catalyst | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | None | 12 | 160 | ~95 |
| 2 | 4-Nitrobenzoic Acid | Aniline | CAN (2 mol%) | 10 | 165 | ~92 |
| 3 | Acetic Acid | 4-Bromoaniline | None | 8 | 150 | ~98 |
| 4 | Phenylacetic Acid | Cyclohexylamine | CAN (2 mol%) | 15 | 160 | ~90 |
Note: Yields are approximate and can vary based on the specific microwave reactor, scale of the reaction, and purity of the starting materials.
Workflow Diagram
The general workflow for the microwave-assisted synthesis of substituted benzamides can be visualized as follows:
Caption: General workflow for microwave-assisted benzamide synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider adding a catalyst like CAN. |
| Decomposition of starting materials or product | Decrease reaction temperature or time. | |
| Inefficient work-up | Ensure complete extraction of the product. Check the pH of aqueous layers during washing. | |
| Impure Product | Presence of unreacted starting materials | Optimize reaction time and stoichiometry. Purify the crude product by recrystallization or column chromatography. |
| Formation of byproducts | Adjust reaction temperature to minimize side reactions. | |
| Reaction does not proceed | Incorrect reagents or stoichiometry | Verify the identity and purity of starting materials. Ensure correct molar ratios are used. |
| Microwave not functioning properly | Check the instrument settings and ensure it is operating correctly. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious method for the preparation of substituted benzamides. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this technology in their laboratories, thereby accelerating the discovery and development of novel chemical entities.
References
-
Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025). ResearchGate. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]
-
Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi. (2020). YouTube. [Link]
-
MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). RASĀYAN Journal of Chemistry. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). National Institutes of Health. [Link]
-
Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. [Link]
-
MICROWAVE ASSISTED HYDROLYSIS OF BENZAMIDE. (2021). YouTube. [Link]
-
Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. (2012). ResearchGate. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). National Institutes of Health. [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). ACADEMIA. [Link]
-
Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A. [Link]
-
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (n.d.). MDPI. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. [Link]
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry. [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.). ResearchGate. [Link]
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- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective O-Demethylation Strategies for 2,5-Dimethoxybenzamide Scaffolds
Introduction & Strategic Overview
The selective O-demethylation of polymethoxybenzenes is a critical transformation in medicinal chemistry, particularly for benzamide derivatives found in antipsychotics (e.g., substituted benzamides) and anthelmintics (e.g., salicylamide analogs).
For the substrate 2,5-dimethoxybenzamide , the objective is to selectively cleave the methyl ether at the C2 position to yield the 2-hydroxy-5-methoxybenzamide form. This transformation relies heavily on the "Ortho Effect," where the proximity of the amide carbonyl group facilitates a chelation-directed cleavage mechanism.
This guide details the mechanistic rationale and validated protocols for achieving this regioselectivity, prioritizing Aluminum Chloride (
Mechanistic Insight: Chelation-Controlled Cleavage
To achieve high regioselectivity for the 2-position over the 5-position, one must exploit the Lewis basicity of the amide carbonyl.
The Chelation Model
Unlike the 5-methoxy group, which is sterically and electronically isolated from the amide, the 2-methoxy group is positioned to form a stable 5- or 6-membered chelate ring with a Lewis Acid.
-
Coordination: The Lewis Acid (
) coordinates simultaneously with the amide carbonyl oxygen and the ether oxygen at the C2 position. -
Activation: This coordination significantly weakens the
bond at the C2 position by withdrawing electron density. -
Nucleophilic Attack: A halide nucleophile (Cl⁻ or I⁻) attacks the methyl group, cleaving the ether.
-
Protection of C5: The 5-methoxy group lacks this chelation assistance, making it kinetically slower to react under controlled conditions.
Visualization: Reaction Mechanism[1][2]
Figure 1: Chelation-directed mechanism favoring C2-demethylation via Aluminum Chloride coordination.
Reagent Selection Matrix
While several reagents exist for demethylation, their selectivity profiles differ drastically.
| Reagent | Reagent Type | Selectivity (C2 vs C5) | Reactivity | Recommendation |
| Aluminum Chloride ( | Hard Lewis Acid | High | Moderate | Primary Choice. Excellent for ortho-chelation. |
| Boron Tribromide ( | Soft Lewis Acid | Low to Moderate | High | Secondary Choice. Risks bis-demethylation (cleaving both C2 and C5). Use only if |
| Magnesium Iodide ( | Mild Lewis Acid | High | Low | Alternative. Very mild, requires ether/benzene reflux. Good for sensitive substrates. |
| Pyridine Hydrochloride | Protic Acid / Nucleophile | Low | Very High | Avoid. Requires high temp (200°C+), likely to hydrolyze the amide. |
Experimental Protocols
Protocol A: -Mediated Regioselective Demethylation (Recommended)
Target: High yield of this compound. Mechanism: Chelation-driven cleavage.
Materials
-
Substrate: 2,5-dimethoxybenzamide (1.0 eq)
-
Reagent: Anhydrous Aluminum Chloride (
) (1.5 - 2.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or Chlorobenzene (if higher temp needed).
-
Quench: 1M Hydrochloric Acid (HCl).[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve 2,5-dimethoxybenzamide (1.0 g, ~5.5 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Carefully add powdered anhydrous
(1.1 g, 8.25 mmol, 1.5 eq) in portions.-
Note: The reaction is exothermic.[2] A color change (often yellow to orange/red) indicates complex formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Optimization: If TLC shows starting material remaining after 4 hours, heat to reflux (40°C) for 1–2 hours. The chelation complex is stable and may require thermal energy to drive the methyl chloride elimination.
-
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly add 1M HCl (20 mL) dropwise.
-
Caution: Vigorous gas evolution and exotherm will occur.
-
-
Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous
. -
Purification: Concentrate in vacuo. The residue is typically pure enough for use, but can be recrystallized from Ethanol/Water or purified via silica flash chromatography (Hexane:EtOAc).
Protocol B: -Mediated Low-Temperature Cleavage (Alternative)
Target: Used if
Step-by-Step Methodology
-
Setup: Dry glassware thoroughly. Use a Schlenk line or balloon pressure (
). -
Dissolution: Dissolve substrate in anhydrous DCM at -78°C (Dry ice/Acetone bath).
-
Addition: Add
(1.0 M in DCM, 1.05 eq) dropwise over 15 minutes.-
Strict Stoichiometry: Do not use excess
, or the C5 ether will cleave.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C (Ice bath). Do not warm to room temperature unless monitoring confirms C5 is intact.
-
Quench: Pour onto crushed ice/water. Extract with DCM.
Analytical Validation
How to confirm the synthesis of the 2-hydroxy form vs. the 2,5-dihydroxy or starting material :
| Analytical Method | Expected Signal for this compound |
| TLC | Product will be slightly less polar than the di-hydroxy impurity but more polar than the starting material. |
| 1H NMR (DMSO-d6) | Loss of one -OMe singlet: You should see only one singlet integrating to 3H (approx 3.7-3.8 ppm). |
| 1H NMR (Phenol) | Appearance of Chelated OH: A sharp singlet downfield (11.0–13.0 ppm) indicates an intramolecular Hydrogen bond between the 2-OH and the Amide C=O. A non-chelated OH (like at C5) would appear broader and further upfield (9.0–10.0 ppm). |
| IR Spectroscopy | Shift in Carbonyl stretch ( |
Troubleshooting & Optimization
Workflow Decision Tree
Figure 2: Optimization workflow for selective demethylation.
Common Pitfalls
-
Moisture Contamination:
and are deactivated by water. Ensure solvents are anhydrous. -
Amide Hydrolysis: If the acidic quench is performed at high temperatures or the mixture is left in acid too long, the amide may hydrolyze to the benzoic acid. Keep the quench cold (0°C).
-
"Mushy" Workup: Aluminum salts can form emulsions. Washing the organic layer with Rochelle's Salt (Potassium Sodium Tartrate) solution can help break these emulsions better than simple acid washes.
References
-
Regioselective Demethylation using AlCl3
-
Boron Tribromide Selectivity
-
General Benzamide Synthesis & Modification
-
Mechanism of Ether Cleavage
- Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
- Source:PubMed
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. reddit.com [reddit.com]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Amidation of 2-Hydroxy-5-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this amidation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the amidation of 2-Hydroxy-5-methoxybenzoic acid.
Q1: What are the primary challenges in the amidation of 2-Hydroxy-5-methoxybenzoic acid?
A1: The primary challenge stems from the presence of two nucleophilic groups: the carboxylic acid and the phenolic hydroxyl group. The hydroxyl group can compete with the amine in reacting with the activated carboxylic acid, leading to side reactions like ester formation or polymerization.[1] Additionally, steric hindrance from the ortho-hydroxyl group can reduce the reactivity of the carboxylic acid.[1]
Q2: Which synthetic routes are most effective for this amidation?
A2: There are two main strategies:
-
Direct Amidation using Coupling Reagents: This is a widely used one-pot method where a coupling agent activates the carboxylic acid in situ, allowing it to react with the amine. This approach is often preferred for its convenience and mild reaction conditions.
-
Two-Step Acyl Chloride Formation: This classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. While often yielding good results, the harsh conditions of acyl chloride formation can be incompatible with sensitive functional groups.[1]
Q3: Why is my reaction yield for this compound consistently low?
A3: Low yields can be attributed to several factors:
-
Incomplete Activation: The carboxylic acid may not be fully activated by the coupling agent.
-
Side Reactions: The phenolic hydroxyl group may be interfering, as mentioned in Q1.
-
Poor Nucleophilicity of the Amine: Electron-deficient amines are less reactive and may require more forcing conditions or specialized coupling agents.[2]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can all negatively impact the yield.
-
Difficult Purification: The product may be difficult to separate from byproducts or unreacted starting materials.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Confirmed by TLC/LC-MS) | 1. Ineffective carboxylic acid activation. 2. Deactivation of coupling agent by moisture. 3. Low reactivity of the amine. | 1. Change Coupling Agent: Switch to a more robust coupling agent like HATU or HBTU, especially for less reactive amines. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Increase Amine Equivalents: Use a slight excess of the amine (1.1-1.2 equivalents). 4. Add an Activator/Base: Include an additive like HOBt or DMAP and a non-nucleophilic base like DIPEA or NMM.[3] |
| Multiple Spots on TLC, Indicating Side Products | 1. Reaction of the phenolic hydroxyl group. 2. Self-condensation of the starting material. 3. Racemization (if chiral centers are present). | 1. Protect the Hydroxyl Group: Temporarily protect the phenol as a silyl ether (e.g., TBDMS) or another suitable protecting group. This is often the most effective solution for phenolic acids.[4] 2. Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. 3. Optimize Coupling Agent: For chiral substrates, use coupling reagents known to minimize racemization, often in combination with HOBt.[5][6] |
| Difficulty Isolating the Product | 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution with impurities during chromatography. | 1. Adjust pH during Workup: Carefully adjust the pH of the aqueous layer to ensure the amide product is neutral and less water-soluble. 2. Use Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to break emulsions. 3. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider recrystallization as an alternative purification method.[7] |
Visualizing the Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield amidation.
Section 3: Optimized Experimental Protocols
The following protocols are designed to provide a robust starting point for your experiments.
Protocol 1: Direct Amidation using EDC/HOBt
This is a reliable method for a wide range of amines. The inclusion of HOBt helps to suppress side reactions and minimize racemization.[3]
Materials:
-
2-Hydroxy-5-methoxybenzoic acid
-
Amine of choice
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add 2-Hydroxy-5-methoxybenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amidation via Acyl Chloride Formation
This method is suitable for less reactive amines but requires careful handling of the reagents.
Materials:
-
2-Hydroxy-5-methoxybenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Catalytic amount of DMF
-
Amine of choice
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous DCM or Toluene
Procedure:
Step A: Acyl Chloride Formation
-
Suspend 2-Hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM or toluene in a flask equipped with a reflux condenser and under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until gas evolution ceases.
-
Cool the reaction to room temperature and remove the solvent and excess reagent under reduced pressure.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and Et₃N (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Dry, concentrate, and purify the product as described in Protocol 1.
Visualizing the Synthetic Workflow
Caption: Comparison of synthetic workflows for amidation.
Section 4: Deep Dive - The "Why" Behind the "How"
The Role of Coupling Agents and Additives
Coupling agents like EDC are carbodiimides that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the amine.
However, this intermediate can also rearrange to a stable N-acylurea, which is unreactive and a common byproduct. This is where HOBt comes in. HOBt rapidly traps the O-acylisourea to form an active ester, which is less prone to side reactions but still highly reactive towards the amine. This two-step activation process is key to achieving high yields.
Solvent Choice is Critical
-
Aprotic Polar Solvents (DMF, DCM): These are generally the best choices as they effectively solvate the reactants and intermediates without interfering with the reaction.
-
Protic Solvents (e.g., alcohols): These should be avoided as they can react with the activated carboxylic acid, leading to ester byproducts.
-
Non-polar Solvents (e.g., Toluene, Hexane): These are often poor choices due to the low solubility of the polar reactants and reagents.
Managing the Phenolic Hydroxyl Group
The acidity of the phenolic proton means it can be deprotonated by the base (e.g., DIPEA) used in the reaction. The resulting phenoxide is a potent nucleophile that can intercept the activated carboxylic acid intermediate.
When to Protect?
-
If yields are consistently below 70-80% despite optimizing other conditions.
-
If significant ester byproduct formation is observed.
-
When using a highly reactive coupling agent or forcing conditions.
Protection adds steps to the synthesis but can ultimately lead to a cleaner reaction and higher overall yield.
References
-
Karimov, J. S. (2025, October). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal Of Applied Science And Technology, 5(10), 49-53. [Link]
-
Conti, P., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2145. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Paci, M., et al. (2021). Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. ACS Sustainable Chemistry & Engineering, 9(14), 5069-5079. [Link]
- Henkel KGaA. (1989). Salicylic acid amides, their use, and a process for their production. U.S.
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Pattar, S. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(21), 2645-2649. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. US4795832A - Salicylic acid amides, their use, and a process for their production - Google Patents [patents.google.com]
preventing cyclization side reactions in salicylamide synthesis
Welcome to the technical support center for salicylamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure, specifically focusing on the prevention of undesirable cyclization side reactions. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you optimize your synthetic route and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cyclization side product in salicylamide synthesis and why does it form?
The primary cyclization side product is typically a 1,3-benzoxazin-4-one derivative. This intramolecular cyclization occurs because the hydroxyl group on the salicylic acid starting material (or its activated form) can act as a nucleophile, attacking the activated carboxyl group intended for amidation. This side reaction is competitive with the desired intermolecular reaction with the amine. The propensity for this to occur is highly dependent on the reaction conditions.
Q2: How does the choice of activating agent for the carboxylic acid influence cyclization?
The choice of coupling agent is critical. Highly reactive activating agents, such as carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can significantly increase the rate of the desired amidation. However, they can also promote the formation of a highly reactive O-acylisourea intermediate which is susceptible to intramolecular attack by the phenolic hydroxyl group, leading to the benzoxazinone byproduct. So-called "safer" activating agents or the use of additives like HOBt (Hydroxybenzotriazole) can help to suppress this side reaction by forming a less reactive, but still aminolysis-susceptible, active ester.
Q3: Can the order of reagent addition affect the yield and purity?
Absolutely. It is often beneficial to first activate the carboxylic acid of a protected salicylic acid derivative before adding the amine. If salicylic acid itself is used, pre-mixing the activating agent and the amine before adding the salicylic acid can sometimes favor the desired reaction, as the amine is readily available to react with the activated carboxyl group as soon as it is formed. However, this can also lead to side reactions involving the activating agent and the amine. The optimal order of addition should be determined empirically for your specific substrate and reaction conditions.
Q4: What is the role of pH in controlling the cyclization side reaction?
The pH of the reaction medium plays a crucial role. The nucleophilicity of the phenolic hydroxyl group is significantly increased under basic conditions due to deprotonation to form the phenoxide ion. This highly nucleophilic phenoxide readily attacks the activated carboxyl group, promoting cyclization. Therefore, maintaining a neutral or slightly acidic pH is generally recommended to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of Salicylamide and Significant Formation of a Benzoxazinone Byproduct
This is a classic problem in salicylamide synthesis, indicating that the rate of intramolecular cyclization is competing with or exceeding the rate of intermolecular amidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low salicylamide yield.
Detailed Protocol for Minimizing Cyclization:
-
Temperature Control:
-
Dissolve the salicylic acid (or protected derivative) in a suitable aprotic solvent (e.g., THF, DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add the activating agent (e.g., EDC) and any additives (e.g., HOBt) to the cooled solution and stir for 15-30 minutes to allow for the formation of the active ester.
-
Slowly add the amine to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
pH Management:
-
If using an amine salt (e.g., hydrochloride salt), a non-nucleophilic base (e.g., DIEA) will be required to liberate the free amine. Add the base cautiously to avoid making the reaction mixture too basic.
-
Monitor the pH of the reaction mixture if possible, aiming to keep it in the range of 6-7.
-
Table 1: Recommended Starting Conditions for Salicylamide Synthesis
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Minimizes the rate of the intramolecular cyclization side reaction. |
| pH | Neutral to slightly acidic | Reduces the nucleophilicity of the phenolic hydroxyl group. |
| Activating Agent | EDC/HOBt, HATU | Forms a more stable active ester, less prone to intramolecular attack. |
| Solvent | Aprotic (e.g., THF, DCM, DMF) | Solvates the reactants without participating in the reaction. |
Issue 2: Formation of Multiple Unidentified Byproducts
The presence of multiple byproducts can indicate more complex side reactions, possibly involving the activating agent or impurities in the starting materials.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
Ensure the salicylic acid, amine, and solvent are pure and dry. Water can hydrolyze the activated intermediate back to the carboxylic acid.
-
Use freshly opened or properly stored activating agents, as they can degrade over time.
-
-
Side Reactions of the Activating Agent:
-
Carbodiimide-based activating agents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.
-
If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.
-
Reaction Mechanism Overview:
Caption: Competing pathways in salicylamide synthesis.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Technical Support Center: Optimizing Salicylamide Derivative Solubility for Biological Assays
Welcome to the technical support center for optimizing the solubility of salicylamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their in vitro and cell-based biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to inconsistent data, underestimated potency, and misleading structure-activity relationships (SAR).[1][2][3] This resource provides a structured approach to systematically troubleshoot and overcome these issues, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with salicylamide derivatives.
Q1: My salicylamide derivative, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer/cell culture medium. What's happening?
A1: This is a classic case of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds, including salicylamide and its derivatives.[4][5] However, when the highly concentrated DMSO stock is introduced into a predominantly aqueous environment, the solvent environment changes drastically. The compound, which is poorly soluble in water, can no longer stay dissolved and rapidly precipitates.[6]
Causality: The core issue is the dramatic decrease in the solubilizing power of the solvent as the percentage of DMSO is diluted. Most cell-based assays can only tolerate low final concentrations of DMSO (typically ≤0.5%) to avoid cytotoxicity.[7]
Initial Recommendation: Before extensive troubleshooting, verify the maximum tolerated DMSO concentration for your specific cell line, as this will define the working parameters for your solubilization strategy.[8][9] Some robust cell lines may tolerate up to 1%, but primary cells are often more sensitive.[7]
Q2: I've lowered my final DMSO concentration to 0.5%, but my compound still precipitates. What's the next logical step?
A2: The next step is to determine the kinetic solubility of your compound in the specific assay buffer you are using.[10] This value represents the maximum concentration at which your compound will remain in solution under the specific conditions of your experiment (e.g., buffer composition, pH, temperature, and incubation time) after being introduced from a DMSO stock.[10] Knowing this limit is critical; if your desired test concentration is above the kinetic solubility limit, you will need to employ more advanced solubilization techniques.
Q3: How does pH affect the solubility of salicylamide derivatives?
A3: Salicylamide is a weak acid with a pKa of approximately 8.2.[11] Its solubility is highly dependent on the pH of the solution.[11][12]
-
Below its pKa (acidic to neutral pH): The molecule is predominantly in its neutral, un-ionized form, which is less water-soluble.
-
Above its pKa (alkaline pH): The phenolic hydroxyl group deprotonates, forming a water-soluble salt (phenoxide).[13] Therefore, increasing the pH of your buffer can significantly increase the solubility of salicylamide and many of its derivatives. Studies have shown that the solubility of salicylamide itself increases as the pH rises from 2.0 to 10.0.[12]
Caution: While pH adjustment is a powerful tool, you must consider the pH tolerance of your biological system (e.g., cells, enzymes). Most cell cultures require a physiological pH of ~7.4. Drastic changes can compromise assay integrity.
Q4: Can I just sonicate or heat the solution to get my compound to dissolve in the final assay medium?
A4: While sonication and gentle warming can help dissolve compounds during the preparation of the initial stock solution, they are generally not recommended as a primary method for the final working solution in biological assays.[14]
-
Sonication: Can help break up aggregates and increase the rate of dissolution.[14] However, if the compound's concentration is above its thermodynamic solubility limit, it will eventually precipitate again.
-
Heating: Can temporarily increase solubility, but as the solution cools to the assay temperature (e.g., 37°C), the compound is likely to precipitate out, a phenomenon known as supersaturation. This can lead to highly variable and non-reproducible results.
These methods can be useful for preparing a concentrated stock, but the final dilution into the assay buffer must result in a thermodynamically stable solution.
Section 2: Systematic Troubleshooting Guide
If the basic FAQs did not resolve your issue, this section provides a more in-depth, step-by-step approach to diagnosing and solving complex solubility problems.
Problem: Compound Precipitation at Working Concentration
This is the most frequent and critical issue. The goal is to achieve a stable, clear solution at the highest required assay concentration.
The following workflow provides a logical progression from simple solvent adjustments to more complex formulation strategies.
Caption: Decision workflow for troubleshooting compound precipitation.
Experimental Protocols
This protocol provides a rapid assessment of your compound's solubility limit in your specific assay buffer.[10]
Materials:
-
Test compound(s)
-
100% Anhydrous DMSO
-
Assay buffer (e.g., PBS, HBSS, or cell culture medium)
-
Clear, flat-bottom 96-well plate
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) for nephelometry, or UV absorbance for the UV method.
Procedure (Nephelometry Method):
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM). Ensure it is fully dissolved, using gentle warming or brief sonication if necessary.[15][16]
-
Dispense Buffer: Add 198 µL of your assay buffer to each well of the 96-well plate.
-
Add Compound: Add 2 µL of your DMSO stock solution to the first well (this creates a 1:100 dilution and a 1% DMSO concentration). Mix thoroughly by pipetting up and down. This is your highest concentration (e.g., 100-200 µM).
-
Serial Dilution: Perform a 2-fold serial dilution across the plate. For example, transfer 100 µL from the first well to the second, mix, transfer 100 µL from the second to the third, and so on.
-
Incubate: Incubate the plate at your assay temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours). This allows time for any potential precipitation to occur.
-
Measure: Read the plate on a nephelometer or a plate reader measuring light scatter/absorbance at a non-interfering wavelength.
-
Analysis: Plot the light scattering signal versus the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.
If DMSO alone is insufficient, a co-solvent system can be employed. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[17]
Common Co-solvents:
Procedure:
-
Select Co-solvent: Choose a co-solvent that is compatible with your assay system. PEG-400 and PG are commonly used.
-
Prepare Ternary Stock: Instead of 100% DMSO, prepare your high-concentration stock in a mixture. A good starting point is a 1:1 ratio of DMSO:PEG-400.
-
Test Dilution: Add this new stock solution to your assay buffer. For example, add 2 µL of the DMSO:PEG-400 stock to 198 µL of buffer. The final concentration will be 0.5% DMSO and 0.5% PEG-400.
-
Observe: Visually inspect for precipitation. If solubility is improved but not perfect, you can experiment with different ratios or try other co-solvents.
-
Validate: Always run a vehicle control with the same final concentration of the co-solvent mixture to ensure it has no effect on your biological assay.
Table 1: Comparison of Common Solvents for Biological Assays
| Solvent | Typical Stock [C] | Max Final Assay [C] | Pros | Cons |
| DMSO | 10-50 mM | 0.1% - 1.0%[7] | Excellent solubilizing power for diverse compounds[4] | Can be cytotoxic at >1%[8][20]; can affect cell differentiation[4] |
| Ethanol | 10-50 mM | 0.5% - 1.0% | Less toxic than DMSO for some cell lines[8] | Can interfere with cell membranes[8]; less effective solubilizer than DMSO |
| PEG-400 | Varies | 1% - 5% | Low toxicity; good for in vivo formulations | More viscous; may not be as effective as DMSO for highly crystalline compounds |
| Propylene Glycol | Varies | 1% - 5% | Low toxicity; good safety profile[13] | Can be viscous; solubility enhancement is compound-dependent |
Section 3: Advanced Solubilization Strategies
When standard solvent manipulations are insufficient, more advanced formulation techniques may be necessary.
pH Modification
As established, increasing the pH above the pKa of the phenolic hydroxyl group on the salicylamide scaffold can dramatically improve solubility.[11][12]
Application:
-
Biochemical Assays: If you are working with a purified enzyme or protein in a cell-free system, you may have more flexibility to increase the buffer pH to 8.5 or 9.0, provided the protein remains stable and active. Always confirm enzyme activity at the new pH.
-
Cell-based Assays: This is more challenging due to the narrow pH range required for cell viability. A slight increase to pH 7.6-7.8 might offer a marginal improvement in solubility without overly stressing the cells, but this must be empirically tested.
Use of Solubilizing Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve solubility.[21]
Cyclodextrins: These are sugar-based cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and forming a soluble complex.[22]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol:
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-20% w/v).
-
Prepare your compound stock in DMSO as usual.
-
Add the DMSO stock to the cyclodextrin-containing buffer. The final concentration of cyclodextrin required will be compound-dependent and needs optimization. A starting point could be a 1-5% final concentration in the assay.
-
As always, run a vehicle control containing the identical concentration of cyclodextrin.
-
References
-
Fania Dwi Putri, F. (n.d.). INFLUENCE of pH UPON SOLUBILITY of SALICYLAMIDE. Repository - UNAIR. Available at: [Link]
-
Isadiartuti, D., Widjaja, B., Wijaya, H., & Lestari, M. L. A. D. (2022). Solubility and Dissolution Study of Salicylamide. Berkala Ilmiah Kimia Farmasi, 2(2). Available at: [Link]
-
Pratiwi, R., Chaerunisaa, A. Y., & Soew Hapsari, F. (2022). Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions. Jurnal Farmasi Sains dan Praktis, 8(3). Available at: [Link]
-
Gautam, A., Koshale, S., & Singh, A. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(19), 6959. Available at: [Link]
-
Morris, M. E., & Levy, G. (1983). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(6), 612–617. Available at: [Link]
-
el-Sourady, H. A., Habib, F. S., & Mohamed, S. I. (1985). Availability studies on acetylsalicylic acid, salicylamide and phenacetin at different pH values. Pharmazie, 40(9), 639–641. Available at: [Link]
-
Rishabh Metal & Chemicals. (n.d.). Salicylamide. Available at: [Link]
-
Gracin, S., & Rasmuson, Å. C. (2004). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data, 49(6), 1595–1600. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
-
Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., ... & Timmermann, B. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 1–13. Available at: [Link]
-
Alamgir, M., Black, D. S., & Kumar, N. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(6), 1888. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Gracin, S., & Rasmuson, Å. C. (2004). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data, 49(6), 1595–1600. Available at: [Link]
-
ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays?. Available at: [Link]
-
Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]
-
Lee, S., Taneja, K., & Lee, J. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56093. Available at: [Link]
-
Thuy, B. T., Tuan, N. N., Hai, D. V., & Anh, L. T. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847–3852. Available at: [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(3), 136. Available at: [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 18). 2.5: Preparing Solutions. Available at: [Link]
-
Santos-Martins, D., Forli, S., & Tuffery, P. (2019). Solvents to Fragments to Drugs: MD Applications in Drug Design. Molecules, 24(16), 2969. Available at: [Link]
-
Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. International Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 11–17. Available at: [Link]
-
Sari, Y. P., & S, A. N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy and Science, 1(2), 52–61. Available at: [Link]
-
PubChem. (n.d.). Salicylamide. National Institutes of Health. Available at: [Link]
-
University of Arizona. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]
-
ResearchGate. (n.d.). How to deal with the poor solubility of tested compounds in MTT assay?. Available at: [Link]
-
MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]
-
Bahmani, F., Rzepka, K., & Vetha, V. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. International Journal of Medical Toxicology and Forensic Medicine, 6(4), 183–191. Available at: [Link]
-
Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 7(07), 220–228. Available at: [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Available at: [Link]
-
ACS Publications. (n.d.). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Available at: [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]
-
YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Available at: [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available at: [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Available at: [Link]
-
PubMed. (n.d.). Strategies for production of hydrophobic compounds. Available at: [Link]
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- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility and Dissolution Study of Salicylamide | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 12. semanticscholar.org [semanticscholar.org]
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Technical Support Center: Resolving Benzamide Isomer Co-elution
Current Status: Online Operator: Senior Application Scientist Ticket ID: BENZ-ISO-001 Subject: Advanced strategies for separating ortho-, meta-, and para-benzamide isomers.
Executive Summary
Welcome to the Technical Support Center. You are likely here because your standard C18 column is failing to resolve the "critical pair"—typically the meta- and para- isomers of a benzamide derivative.
Benzamide isomers present a unique chromatographic challenge because their hydrophobicity (logP) is nearly identical. Standard alkyl phases (C18/C8) rely on hydrophobic subtraction, which cannot distinguish the subtle shape and dipole differences between these positional isomers. To resolve them, we must pivot from hydrophobicity-driven separation to interaction-driven separation (dipole-dipole,
Phase 1: The Diagnostic Workflow
Before purchasing new columns, verify your current chemistry.
Q: Why are my meta/para peaks co-eluting on C18? A: On a C18 column, retention is governed by the hydrophobic effect. The meta and para isomers often have identical hydrophobic surface areas. Without a specific steric (shape) difference to disrupt the interaction with the C18 chains, they elute together. The ortho isomer usually separates easily due to the "ortho effect" (steric hindrance or internal hydrogen bonding) which alters its effective polarity.
Q: Will changing the organic modifier help? A: Yes, this is your first move. If you are using Acetonitrile (ACN), switch to Methanol (MeOH) .
-
The Mechanism: ACN is aprotic and interacts via dipole-dipole mechanisms. Methanol is protic.[1][2] It can participate in hydrogen bonding and, critically, it does not suppress
interactions between the analyte and the stationary phase as aggressively as ACN. For aromatic isomers, MeOH often provides the necessary selectivity shift [1][4].
Phase 2: The Hardware Solution (Stationary Phase)
If Methanol/C18 failed, you need a column with "Shape Selectivity."
Q: What is the "Gold Standard" column for benzamide isomers? A: The Pentafluorophenyl (PFP) phase (also known as F5).
Why it works:
- Interactions: The electron-deficient fluorine ring on the PFP phase interacts strongly with the electron-rich aromatic ring of the benzamide.
-
Dipole-Dipole: The C-F bonds create a strong dipole that interacts differently with the dipole moments of o, m, and p isomers.
-
Shape Selectivity: The rigid aromatic ring of the PFP phase can distinguish the spatial arrangement of the benzamide substituents better than the flexible alkyl chains of a C18 [1][2].
Q: Are there alternatives to PFP?
A: Yes. Biphenyl and Phenyl-Hexyl columns are excellent secondary choices. They offer
Comparative Selectivity Table
| Stationary Phase | Primary Mechanism | Best For...[3][4] | Benzamide Suitability |
| C18 (Alkyl) | Hydrophobic Interaction | General screening, diverse mixtures. | Low. Fails to resolve m/p pairs. |
| PFP (Pentafluorophenyl) | Positional isomers, halogenated compounds.[5] | High. The industry standard for this issue. | |
| Phenyl-Hexyl / Biphenyl | Aromatics, amine-rich compounds. | Medium-High. Good alternative if PFP fails. | |
| HILIC (Amide/Si) | Polar Partitioning / H-Bonding | Very polar/hydrophilic benzamides (e.g., aminobenzamides). | Specific. Use only if analytes elute in void on RP. |
Phase 3: Experimental Protocol
Protocol A: The "Selectivity Screen" (Step-by-Step)
Run this protocol to determine the optimal column/solvent combination.
Prerequisites:
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid (Keep pH acidic to suppress silanol activity).
-
Mobile Phase B1: Methanol (MeOH).
-
Mobile Phase B2: Acetonitrile (ACN).
-
Columns: C18 (Control), PFP (Test), Phenyl-Hexyl (Test).
The Workflow:
-
Step 1 (The MeOH Switch): Run your sample on the C18 using MeOH gradient (5% to 95% over 10 min).
-
Result: If resolution (
) > 1.5, validate and stop.
-
-
Step 2 (The PFP Pivot): If Step 1 fails, switch to the PFP column . Use MeOH as the modifier.
-
Note: PFP phases often require longer equilibration times than C18.
-
-
Step 3 (Temperature Tuning): If
is between 1.0 and 1.5, lower the column temperature to 20°C or 15°C.
Visualizing the Decision Logic
Figure 1: Decision tree for resolving positional isomer co-elution. Note the priority of solvent switching before hardware changes.
Phase 4: Frequently Asked Questions (FAQs)
Q: My benzamide has an amine group (e.g., aminobenzamide). Peak shape is terrible. Why? A: Aminobenzamides are basic. At neutral pH, they may interact with residual silanols on the silica surface, causing tailing.
-
Fix: Ensure your mobile phase pH is acidic (pH ~3.0) to protonate the silanols (suppressing them) and the amine. Alternatively, use a "base-deactivated" or "hybrid" particle column [6].
Q: Can I use HILIC for these isomers? A: Yes, but only if the compounds are sufficiently polar (e.g., multiple polar substituents). HILIC separates based on hydrogen bonding and partitioning into a water layer. It is highly effective for aminobenzamide isomers (often used in glycan labeling) where the amine position significantly alters the pKa and H-bonding potential [7].
Q: I see "ghost peaks" when using PFP columns. Is the column bleeding? A: PFP phases are generally stable, but they can "bleed" if used at high pH (>8) or high temperature (>60°C). However, ghost peaks are more likely due to trapped matrix components from previous injections eluting late. PFP retains polar impurities longer than C18. Run a cleaning gradient (high organic) to verify.
References
-
Agilent Technologies. (2014).[5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC).[8] (Cited via GTFCh). Retrieved from [Link]
-
Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Moravek, Inc. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate (Yakhak Hoeji). (2021). Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Retrieved from [Link]
Sources
- 1. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 3. mac-mod.com [mac-mod.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Europe) [shimadzu.eu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzamide, N-(4-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. gtfch.org [gtfch.org]
Technical Support Center: 5-Methoxysalicylic Acid Ester Reactivity
Ticket ID: #SAL-5OME-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are likely encountering stalled reactions (0–10% conversion) when attempting to hydrolyze, transesterify, or amidate 5-methoxysalicylic acid esters. Standard protocols (e.g., LiOH/THF for hydrolysis or thermal amine condensation) often fail with this substrate.
The Root Cause: This molecule possesses a "perfect storm" of deactivating features:
-
The Salicylate Lock: A strong intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl oxygen.
-
Electronic Deactivation: The 5-methoxy group (electron-donating) and the formation of a phenolate anion under basic conditions render the carbonyl carbon significantly less electrophilic.
Part 1: The Mechanistic Barrier (Diagnostic)
Before attempting a fix, understand why standard conditions fail. This ensures you do not waste time simply "increasing equivalents" without addressing the fundamental chemistry.
Visualizing the Deactivation
The diagram below illustrates the two primary factors preventing nucleophilic attack on the ester.
Figure 1: Mechanistic deactivation pathways. The intramolecular H-bond locks the carbonyl, while phenolate formation creates a repulsive anionic shield against incoming nucleophiles.
Part 2: Troubleshooting Protocols
Scenario A: Hydrolysis Fails (Saponification)
Symptom: Starting material remains unchanged after 24h with LiOH/THF or NaOH/MeOH at room temperature.
The Fix: You must overcome the phenolate repulsion and the H-bond stability. Standard mild bases are insufficient.
| Parameter | Standard Condition (FAIL) | Optimized Condition (PASS) |
| Base | LiOH, NaOH (1-2 eq) | KOH (5-10 eq) |
| Solvent | THF/Water, MeOH | Ethylene Glycol or DMSO/Water |
| Temperature | 25°C - 60°C | 120°C - 150°C (or Microwave) |
| Mechanism | Reversible attack | Irreversible forcing conditions |
Protocol 1: High-Temperature Hydrolysis
-
Dissolve the ester (1.0 mmol) in Ethylene Glycol (5 mL). Note: Ethylene glycol allows reaction temps >100°C which are critical.
-
Add KOH pellets (10.0 mmol, 10 eq).
-
Heat to 120°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup (Critical): The product will be the dianion.
-
Cool to RT.
-
Pour into ice water.
-
Acidify carefully with 6M HCl to pH 2 (precipitates the free acid).
-
Extract with EtOAc.
-
Scenario B: Amidation Fails (Direct Aminolysis)
Symptom: Reacting the ester with an amine (primary or secondary) in alcohol results in no reaction, even at reflux.
The Fix: Thermal amidation is impossible due to the "Salicylate Lock." You must use a Lewis Acid to activate the amine and coordinate the oxygen, effectively bypassing the electronic deactivation. Trimethylaluminum (AlMe₃) is the gold standard here.
Protocol 2: AlMe₃-Mediated Amidation (Weinreb Method)
Warning: AlMe₃ is pyrophoric. Handle under strict inert atmosphere.
-
Prepare the Aluminum-Amine Complex:
-
Flame-dry a flask under Argon/Nitrogen.
-
Add the Amine (1.2 – 1.5 eq) and anhydrous Toluene or DCM .
-
Cool to 0°C.
-
Slowly add AlMe₃ (2.0M in toluene/hexane, 1.2 – 1.5 eq) dropwise. Methane gas will evolve; vent via a needle.
-
Stir at RT for 30 mins to form the active Me2Al-NR2 species.
-
-
Add the Substrate:
-
Dissolve your 5-methoxysalicylic ester (1.0 eq) in minimum dry Toluene/DCM.
-
Add this solution to the aluminum-amide complex.
-
-
Reaction:
-
Quench:
-
Cool to 0°C.
-
Carefully quench with Rochelle’s Salt (sat. aq. potassium sodium tartrate) or dilute HCl. Stir vigorously until two clear layers form (removes aluminum salts).
-
Scenario C: Transesterification Difficulties
Symptom: Attempting to swap the ester group (e.g., Methyl to Benzyl) using acid catalysis results in low yield or hydrolysis byproducts.
The Fix: Use Otera’s Catalyst (distannoxane) or Titanium isopropoxide with continuous removal of the leaving alcohol.
Protocol 3: Otera’s Catalyst Transesterification
-
Mix Ester (1.0 eq), Target Alcohol (2–5 eq), and Otera’s Catalyst (SC-1, 1–5 mol%) in Toluene.
-
Reflux with a Dean-Stark trap or molecular sieves to remove the liberated methanol/ethanol.
-
This catalyst is mild and tolerates the free phenol better than strong acids.
Part 3: The "Nuclear Option" (Protection Strategy)
If the direct methods above affect sensitive functional groups elsewhere in your molecule, you must break the H-bond by protecting the phenol.
Logic: Masking the phenol as an Acetate or Benzyl ether removes the intramolecular H-bond and prevents phenolate formation.
Figure 2: Protection workflow to restore carbonyl reactivity.
Recommended Protection:
-
Acetyl (Ac): React with Ac₂O/Pyridine. Pros: Easy to put on. Cons: Labile to nucleophiles (might cleave before the ester does).
-
Benzyl (Bn): React with BnBr/K₂CO₃/DMF. Pros: Extremely stable to base/nucleophiles. Ideal for hydrolysis or amidation steps. Cons: Requires hydrogenation (H₂/Pd) or strong acid to remove.
References
-
Weinreb Amidation Mechanism
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides.[3] Synthetic Communications, 12(13), 989-993.
-
-
Reactivity of Salicylates (Intramolecular Bonding)
-
Direct Amidation using AlMe3 (Modern Review)
-
General Ester Hydrolysis (Forcing Conditions)
- Organic Chemistry Portal: Hydrolysis of Esters. (General reference for high-temp/pressure hydrolysis logic).
Sources
- 1. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Guide: Stability of 2-Hydroxy-5-methoxybenzamide in Aqueous Solution
Introduction
This guide addresses the stability profile of 2-Hydroxy-5-methoxybenzamide , a derivative of salicylamide. While often used as a scaffold in medicinal chemistry, its stability in aqueous media is governed by two competing forces: hydrolytic degradation of the amide bond and oxidative instability of the electron-rich phenolic ring.
Users frequently encounter issues such as precipitation in neutral buffers, "ghost peaks" in HPLC, or solution discoloration (pinking) over time. This guide synthesizes structural analysis with established kinetic principles of salicylamide derivatives to provide actionable troubleshooting steps.
Part 1: The Stability-Solubility Paradox
The primary challenge with this compound is that the conditions required for solubility often accelerate degradation.
Mechanism of Instability
-
Hydrolysis (pH Dependent): The amide group (
) is susceptible to hydrolysis, yielding 2-hydroxy-5-methoxybenzoic acid and ammonia. This reaction is catalyzed by both acid and base.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Salicylamide Effect: In neutral conditions, the intramolecular hydrogen bond between the phenolic hydroxyl (2-OH) and the amide carbonyl oxygen stabilizes the molecule. However, at high pH (
pKa), the phenol ionizes, breaking this stabilization and facilitating hydrolysis.
-
-
Oxidation (Electron-Rich Ring): The 5-methoxy group is an electron-donating group (EDG). It increases electron density in the aromatic ring, making the phenolic moiety significantly more prone to oxidation than unsubstituted salicylamide. This leads to the formation of quinoid species (colored impurities).
Quantitative Summary: Stability Zones
| Parameter | Condition | Stability Impact | Observation |
| pH < 2 | Strong Acid | Unstable | Rapid acid-catalyzed hydrolysis. |
| pH 3 – 6 | Weak Acid | Optimal | Intramolecular H-bond intact; hydrolysis is minimal. |
| pH 7 – 9 | Neutral/Basic | Variable | Solubility increases, but oxidation risk rises. |
| pH > 10 | Strong Base | Unstable | Rapid base-catalyzed hydrolysis; rapid oxidation (browning). |
Part 2: Troubleshooting Workflows
Issue 1: "My solution turned pink/brown overnight."
Diagnosis: Oxidative degradation. The 5-methoxy group activates the ring toward oxidation. Trace metal ions or dissolved oxygen in your buffer can catalyze the conversion of the phenol to a quinone-like species.
Corrective Protocol:
-
Degas All Buffers: Sparge aqueous solvents with Helium or Nitrogen for 15 minutes prior to use.
-
Chelation: Add 0.1 mM EDTA to your buffer. This sequesters trace metal ions (Fe³⁺, Cu²⁺) that catalyze phenolic oxidation.
-
Antioxidants: If the assay permits, add 0.1% Sodium Metabisulfite or Ascorbic Acid.
-
Light Protection: Store solutions in amber glass vials. The methoxy-benzene system can be photosensitive.
Issue 2: "The compound precipitates in PBS (pH 7.4)."
Diagnosis: Solubility limit reached. The pKa of the phenolic hydroxyl in this molecule is estimated to be ~9.0–9.5 (higher than salicylamide due to the electron-donating methoxy group). At pH 7.4, the molecule is predominantly neutral and hydrophobic.
Corrective Protocol:
-
Do NOT simply raise the pH to >10 to dissolve it. This will trigger rapid hydrolysis.
-
Use Cosolvents: Dissolve the stock in DMSO or DMA (Dimethylacetamide) first. Limit the final aqueous concentration to <5% organic if possible.
-
Cyclodextrins: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) .-
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water. Add the compound to this vehicle. The hydrophobic cavity encapsulates the benzamide, improving solubility without exposing it to high pH.
-
Part 3: Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways and the "Safe Zone" for experimental handling.
Figure 1: Degradation pathways showing the narrow stability window. Hydrolysis dominates at pH extremes, while oxidation is a risk in neutral/basic aerobic conditions.
Part 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: I see a "ghost peak" that grows during the HPLC run. What is it?
A: This is likely on-column hydrolysis . If your mobile phase is acidic (e.g., 0.1% TFA, pH ~2) and the run time is long, the amide bond can hydrolyze during the separation.
Validation Experiment:
-
Inject the sample immediately after preparation. Record the Area% of the main peak.
-
Re-inject the same vial every hour for 4 hours.
-
Compare:
-
If the impurity grows in the vial over time, it is solution instability.
-
If the impurity ratio is constant in the vial but the peak shape is distorted (tailing into the impurity), it is on-column degradation.
-
Recommended HPLC Conditions:
-
Column: C18 (End-capped to prevent silanol interactions with the amide).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Avoid strong acids like TFA.
-
Mobile Phase B: Acetonitrile.
-
Temperature: Maintain column at 25°C. Avoid 40°C+ as heat accelerates amide hydrolysis.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I freeze the aqueous stock solution? A: No. Freezing aqueous solutions of this compound often leads to precipitation upon thawing that does not re-dissolve.
-
Best Practice: Store stock solutions in 100% DMSO at -20°C. Dilute into aqueous buffer immediately before use.
Q: What is the estimated half-life (
-
pH 1.0:
20–50 hours. -
pH 5.0:
500 hours (Most stable). -
pH 10.0:
10 hours. -
Note: The 5-methoxy group may slightly stabilize the amide against base hydrolysis compared to salicylamide due to electron donation, but oxidation becomes the dominant failure mode at high pH.
Q: Why does the pKa matter for stability? A: The pKa of the phenolic OH (approx 9.2 for this derivative) acts as a "switch." Below pH 9, the H-bond stabilizes the amide. Above pH 9, the phenolate forms, breaking the H-bond and making the ring highly electron-rich, which invites rapid oxidative attack [2].
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Hydrolysis of Salicylamide to Salicylic Acid. Retrieved from
-
Isadiartuti, D., et al. (2021).[2][3] Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions. Indonesian Journal of Chemistry, 21(5), 1263-1270.[3] Retrieved from
-
Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data, 51(5), 1775-1777. Retrieved from
-
Mazzonna, M., et al. (2014). Chiral N-Hydroxybenzamides as Potential Catalysts for Aerobic Asymmetric Oxidations. The Journal of Organic Chemistry, 79(14), 6435-6443.[4] (Mechanistic insight into phenolic/amide oxidation). Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Amide Protons in 2-Hydroxy-5-methoxybenzamide and Related Aromatic Amides
This in-depth technical guide offers a comprehensive analysis of the ¹H NMR chemical shifts of amide protons in 2-Hydroxy-5-methoxybenzamide, juxtaposed with its structural analogs, salicylamide and benzamide. Designed for researchers, scientists, and professionals in drug development, this guide delves into the nuanced interplay of structural features and solvent effects that govern the spectral behavior of these crucial functional groups. By integrating experimental data with fundamental principles, we aim to provide a robust framework for the interpretation of ¹H NMR spectra of aromatic amides.
The Unique Signature of Amide Protons in ¹H NMR Spectroscopy
The amide functional group is a cornerstone of peptide and protein chemistry and is prevalent in a vast array of pharmaceutical compounds. The protons attached to the amide nitrogen (–NH₂) are particularly sensitive probes of their molecular environment. Their chemical shifts in ¹H NMR spectra are not fixed values but are instead influenced by a delicate balance of several factors, primarily:
-
Hydrogen Bonding: Amide protons are excellent hydrogen bond donors. The extent of both intramolecular (within the same molecule) and intermolecular (between molecules or with the solvent) hydrogen bonding significantly deshields the protons, causing their signals to appear at a higher chemical shift (downfield).
-
Solvent Effects: The choice of deuterated solvent for NMR analysis plays a pivotal role. Protic solvents can exchange with the amide protons, leading to signal broadening or even disappearance. In contrast, aprotic polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent hydrogen bond acceptors and can effectively disrupt intermolecular hydrogen bonding between amide molecules, while highlighting intramolecular interactions. The use of DMSO-d₆ often results in sharp, well-resolved signals for amide protons, making it a preferred solvent for studying these systems.[1]
-
Electronic Effects: The electron density around the amide protons is influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups tend to deshield the amide protons, shifting their signals downfield, while electron-donating groups have the opposite effect.
-
Restricted Rotation: Due to the partial double bond character of the C-N bond in amides, rotation around this bond is restricted. This can lead to chemical non-equivalence of the two amide protons, resulting in two distinct signals in the ¹H NMR spectrum.
This guide will explore these principles through a comparative analysis of this compound and its simpler counterparts.
Comparative Analysis of Amide Proton Chemical Shifts
To understand the impact of the hydroxyl and methoxy substituents on the amide proton chemical shifts of this compound, we will compare its ¹H NMR data with that of benzamide and salicylamide. All spectra are considered in DMSO-d₆ to ensure consistency and highlight intramolecular effects.
| Compound | Structure | Amide Proton 1 (ppm) | Amide Proton 2 (ppm) | Hydroxyl Proton (ppm) |
| This compound | This compound | Data not available | Data not available | Data not available |
| Salicylamide | Salicylamide | 8.43 | 7.92 | 13.07 |
| Benzamide | Benzamide | ~7.9 | ~7.5 | - |
Note: The exact chemical shifts for the amide protons of benzamide in DMSO-d6 can vary slightly depending on concentration and temperature, but they typically appear in the range of 7.5-8.0 ppm.
Benzamide: The Unsubstituted Benchmark
Benzamide serves as our baseline, representing a simple aromatic amide with no substituents on the phenyl ring other than the amide group itself. In DMSO-d₆, the two amide protons of benzamide give rise to two broad singlets. These protons are deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.
Salicylamide: The Influence of an Ortho-Hydroxyl Group
Salicylamide, with a hydroxyl group at the ortho position to the amide, presents a more complex and informative spectrum. The ¹H NMR spectrum of salicylamide in DMSO-d₆ reveals two distinct signals for the amide protons at 8.43 and 7.92 ppm, and a significantly downfield signal for the hydroxyl proton at 13.07 ppm.
The downfield shift of one of the amide protons compared to benzamide can be attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide. This hydrogen bond creates a six-membered ring, which holds the amide group in a more planar conformation and influences the electronic environment of the amide protons. The significant downfield shift of the hydroxyl proton is also a strong indicator of its involvement in this intramolecular hydrogen bond.
This compound: Predicting the Combined Effects
-
Intramolecular Hydrogen Bonding: Like salicylamide, this compound is expected to exhibit a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the amide carbonyl oxygen. This will likely result in two distinct, downfield-shifted signals for the amide protons.
-
Electronic Effect of the Methoxy Group: The methoxy group (–OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. Its overall effect in the para position to the hydroxyl group will be to increase the electron density on the aromatic ring. This increased electron density might slightly shield the amide protons compared to salicylamide, potentially causing a slight upfield shift of their signals. However, the dominant effect is still expected to be the intramolecular hydrogen bonding.
A definitive comparison requires the acquisition of the ¹H NMR spectrum of this compound.
Experimental Protocol for ¹H NMR Analysis of Aromatic Amides
The following is a generalized protocol for the acquisition of high-quality ¹H NMR spectra of aromatic amides, suitable for the compounds discussed in this guide.
Objective: To obtain a high-resolution ¹H NMR spectrum of the analyte in DMSO-d₆ to observe the chemical shifts of the amide and other relevant protons.
Materials:
-
Aromatic amide sample (e.g., this compound, salicylamide, benzamide)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the aromatic amide sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
-
Transfer to NMR Tube:
-
Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The filling height should be appropriate for the spectrometer being used (typically around 4-5 cm).
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. A good shim will result in sharp, symmetrical solvent and TMS (if used) peaks.
-
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR spectrum include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)
-
Spectral width: sufficient to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants of all signals.
-
Visualizing Molecular Interactions and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A flowchart of the standard experimental workflow for acquiring and analyzing the ¹H NMR spectrum of an aromatic amide.
Caption: A comparison of the chemical structures of Benzamide, Salicylamide, and this compound, highlighting the key functional groups that influence the amide proton chemical shifts.
Conclusion and Future Outlook
This guide has provided a detailed comparison of the ¹H NMR chemical shifts of amide protons in salicylamide and benzamide, and has offered a predictive analysis for this compound. The presence of an ortho-hydroxyl group, as seen in salicylamide, leads to the formation of a strong intramolecular hydrogen bond, which significantly deshields one of the amide protons and the hydroxyl proton itself. The addition of a methoxy group in this compound is expected to introduce a smaller electronic perturbation, with the intramolecular hydrogen bond remaining the dominant factor in determining the chemical shifts of the amide protons.
To complete this comparative analysis, the acquisition of experimental ¹H NMR data for this compound is essential. Future work could also involve variable temperature NMR studies to further probe the strength and dynamics of the intramolecular hydrogen bond in these systems. Such studies provide invaluable insights for medicinal chemists and drug development professionals in understanding the structure and behavior of amide-containing molecules.
References
-
Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 349-355. [Link]
Sources
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Amide I and II Bands in Salicylamides
This guide provides an in-depth comparison and analysis of the Fourier-Transform Infrared (FTIR) spectral features of salicylamides, with a specific focus on the influential Amide I and Amide II bands. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explore the causal relationships between molecular structure, hydrogen bonding, and the resulting vibrational spectra.
Introduction: The Vibrational Tale of Salicylamides
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for identifying and characterizing organic materials.[1] By measuring the absorption of infrared radiation by a sample, we can probe the vibrational modes of its constituent chemical bonds, generating a unique spectral "fingerprint."[1] For pharmaceutical molecules like salicylamides, this fingerprint is rich with structural information.
Salicylamides, derivatives of salicylic acid, are of significant pharmacological interest.[2][3] Their efficacy and behavior are intimately linked to their three-dimensional structure and intermolecular interactions. The amide functional group (-CONH₂) is central to their identity, and its vibrational characteristics, particularly the Amide I and Amide II bands, are highly sensitive reporters of the local chemical environment. This guide will compare the FTIR spectra of salicylamide and one of its metabolites, gentisamide, to illustrate how subtle structural changes manifest in their vibrational spectra.
Decoding the Amide Bands: A Primer
The amide group gives rise to several characteristic absorption bands in the infrared spectrum. For our purposes, the Amide I and Amide II bands are the most diagnostic.
-
Amide I Band (approx. 1650-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration.[2] Its position is highly sensitive to the strength of hydrogen bonding involving the carbonyl oxygen. Stronger hydrogen bonds weaken the C=O double bond, causing a shift to a lower wavenumber (a redshift).[4][5][6]
-
Amide II Band (approx. 1550-1620 cm⁻¹): This band is more complex, resulting from a combination of the N-H in-plane bending and C-N stretching vibrations.[7] Its position is also influenced by hydrogen bonding, but primarily at the N-H site.[4][5][6]
The unique ortho-hydroxyl group in the salicylamide scaffold allows for strong intramolecular hydrogen bonding, a critical factor that dictates the precise position and appearance of these bands.[2][3]
Experimental Protocol: A Self-Validating Workflow
The integrity of FTIR data is fundamentally dependent on meticulous sample preparation and a robust analytical protocol. We present a validated workflow for the analysis of solid salicylamide samples.
Sample Preparation: The KBr Pellet Method
This traditional transmission method is chosen for its ability to produce high-quality, reproducible spectra for solid samples, assuming proper technique.[8][9]
Causality: The sample must be dispersed in an IR-transparent matrix like potassium bromide (KBr) to minimize light scattering and ensure the IR beam can pass through it.[9] Grinding the sample to a fine powder (1-2 microns) is critical to reduce scattering effects from larger particles, which can distort the spectrum.[10]
Step-by-Step Protocol:
-
Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the salicylamide sample to a fine, consistent powder.[9][10]
-
Mixing: Add approximately 150-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Mix thoroughly with the sample until the mixture is homogeneous.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[9]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.[9]
Alternative Method: Attenuated Total Reflectance (ATR)
ATR has become a primary sampling technique due to its minimal sample preparation requirements.[8] It is ideal for rapid analysis of powders.
Causality: This technique works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample.[1][8] Good contact between the sample and the ATR crystal (e.g., diamond or zinc selenide) is essential for a strong signal.[9]
Step-by-Step Protocol:
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the salicylamide powder directly onto the ATR crystal.[9]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[9]
-
Data Acquisition: Collect the FTIR spectrum.
Data Acquisition Parameters
For reliable results, the following parameters are recommended:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans (co-added to improve signal-to-noise ratio)
The workflow from sample preparation to final analysis is a critical pathway for ensuring data quality.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Comparative Spectral Analysis
To understand the nuances of the amide bands in salicylamides, we compare the spectrum of the parent compound, salicylamide (SAM), with its hydroxylated metabolite, gentisamide (GAM, 2,5-dihydroxybenzamide).
The Salicylamide (SAM) Spectrum
In solid-state SAM, the FTIR spectrum shows two characteristic bands in the C=O stretching region at 1674 cm⁻¹ (Amide I) and 1589 cm⁻¹ (Amide II).[2] A very broad absorption band is also observed between 3500 and 2500 cm⁻¹, which is indicative of strong hydrogen bonding involving both the phenolic -OH and the amide N-H groups.[2]
The structure of salicylamide features a strong intramolecular hydrogen bond between the ortho-hydroxyl proton and the carbonyl oxygen of the amide group. This interaction is a key determinant of the molecule's conformation and spectral properties.[3]
Caption: Intramolecular hydrogen bonding in the salicylamide molecule.
The Gentisamide (GAM) Spectrum: The Effect of Substitution
Gentisamide is a metabolite of salicylamide with an additional hydroxyl group at the C-5 position.[2][3] This substitution introduces significant changes to the FTIR spectrum. The Amide I band in GAM appears at 1665 cm⁻¹, and the Amide II band is at 1577 cm⁻¹.[2]
Analysis of the Shift:
-
Amide I (C=O Stretch): The shift from 1674 cm⁻¹ in SAM to 1665 cm⁻¹ in GAM (-9 cm⁻¹) indicates a weakening of the C=O bond. This is compelling evidence that the overall hydrogen-bonding network involving the carbonyl oxygen is stronger in GAM. The additional C-5 hydroxyl group likely facilitates a more extensive intermolecular hydrogen-bonding network, further stabilizing the charge-separated resonance structure of the amide, which lengthens the C=O bond.[5]
-
Amide II (N-H Bend/C-N Stretch): The corresponding shift of the Amide II band from 1589 cm⁻¹ to 1577 cm⁻¹ (-12 cm⁻¹) reflects the changes in the coupled N-H and C-N vibrations due to the altered electronic and steric environment.
Quantitative Data Summary
The following table summarizes the key vibrational frequencies for salicylamide and its metabolite, providing a clear quantitative comparison.
| Compound | Amide I (C=O stretch) | Amide II (N-H bend / C-N stretch) | Key O-H / N-H Stretches | Source |
| Salicylamide (SAM) | 1674 cm⁻¹ | 1589 cm⁻¹ | 3397 cm⁻¹, 3189 cm⁻¹ | [2] |
| Gentisamide (GAM) | 1665 cm⁻¹ | 1577 cm⁻¹ | 3444 cm⁻¹, 3393 cm⁻¹, 3350 cm⁻¹, 3274 cm⁻¹ | [2] |
Conclusion
The Amide I and Amide II bands in the FTIR spectra of salicylamides are powerful diagnostic tools for structural elucidation. Their positions are exquisitely sensitive to the local molecular environment, particularly the intricate network of intra- and intermolecular hydrogen bonds. As demonstrated by the comparison of salicylamide and gentisamide, even a single additional substituent can significantly perturb this network, leading to quantifiable shifts in the Amide I and II frequencies. By combining a robust experimental protocol with a thorough understanding of the vibrational modes, researchers can leverage FTIR spectroscopy to gain critical insights into the structure and behavior of these pharmaceutically important molecules.
References
-
Spectralys Biotech. (n.d.). Hydrogen-deuterium exchange. Retrieved from [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Lee, A. C., & Hanchar, R. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council (IOMC). Retrieved from [Link]
-
Pohl, L. G., & Faulstich, H. (1988). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. PubMed. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Galyamova, A. V., et al. (2021). Quantitative determination algorithm of acetylsalicylic acid by FTIR spectrometry. Pharmacy & Pharmacology, 9(4), 281-291. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. ResearchGate. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-76. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. CiteSeerX. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2005). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. ResearchGate. Retrieved from [Link]
-
Chen, K., et al. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. ResearchGate. Retrieved from [Link]
-
Chen, K., et al. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. PMC - NIH. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Chen, K., et al. (2008). Dependence of Amide Vibrations on Hydrogen Bonding. ACS Publications. Retrieved from [Link]
-
Madejová, J., & Pálková, H. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC. Retrieved from [Link]
-
Hroboňová, K., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. MDPI. Retrieved from [Link]
-
Cupellini, L., et al. (2022). Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. ACS Publications. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Dependence of Amide Vibrations on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. eng.uc.edu [eng.uc.edu]
Technical Guide: Comparative MS/MS Profiling of 2-Hydroxy-5-methoxybenzamide
[1]
Executive Summary
This compound (also known as 5-methoxysalicylamide) is a pharmacologically relevant benzamide derivative often analyzed during impurity profiling of salicylamide-based drugs or as a metabolite in pharmacokinetic studies.[1] Its fragmentation behavior is governed by two competing electronic effects: the ortho-hydroxy driven elimination of ammonia (characteristic of salicylamides) and the radical-induced cleavage of the meta-methoxy group.
This guide details the specific fragmentation pathways, distinguishing diagnostic ions from common interferences, and provides a validated logic for structural confirmation using ESI-MS/MS.[1]
Chemical Profile & Experimental Configuration
Target Compound[2][3][4][5]
-
Name: this compound[1]
-
Molecular Formula: C₈H₉NO₃
-
Monoisotopic Mass: 167.0582 Da
-
Precursor Ion (ESI+): [M+H]⁺ m/z 168.066
Standardized LC-MS/MS Protocol
To ensure reproducibility, the following experimental conditions are recommended for the generation of the spectra discussed below.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Amide nitrogen provides a superior protonation site compared to the acidic phenol in negative mode.[1] |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range to maintain stable Taylor cone without in-source fragmentation.[1] |
| Cone Voltage | 20 - 30 V | Sufficient to decluster adducts but low enough to preserve the labile amide bond.[1] |
| Collision Energy | 15 - 25 eV | Optimized to balance the production of the acylium ion (m/z 150) and secondary carbocation fragments. |
| Mobile Phase | 0.1% Formic Acid / ACN | Acidic pH ensures full protonation of the amide carbonyl oxygen.[1] |
Fragmentation Analysis: this compound[1]
The fragmentation of this compound ([M+H]⁺ 168) follows a distinct hierarchy governed by the stability of the resulting cations.
Primary Pathway: The "Ortho-Effect" Amide Cleavage
Unlike simple benzamides, the ortho-hydroxyl group facilitates an intramolecular hydrogen bond with the amide carbonyl. Upon collisional activation (CID), this interaction catalyzes the elimination of ammonia (NH₃).
-
Transition: m/z 168 → m/z 150 (Loss of 17 Da, NH₃)
-
Mechanism: Proton transfer from the amide nitrogen to the leaving ammonia molecule, stabilizing the resulting acylium ion (2-hydroxy-5-methoxybenzoyl cation).
Secondary Pathway: Carbonyl Elimination
The acylium ion (m/z 150) is electronically stable but vibrationally excited. It typically undergoes decarbonylation.
-
Transition: m/z 150 → m/z 122 (Loss of 28 Da, CO)
-
Result: Formation of the 2-hydroxy-5-methoxyphenyl cation .[1] This is a diagnostic "fingerprint" ion for the specific substitution pattern on the ring.
Tertiary Pathway: Radical Methoxy Cleavage
At higher collision energies (>25 eV), the methoxy group undergoes homolytic cleavage, losing a methyl radical (•CH₃).
-
Transition: m/z 122 → m/z 107 (Loss of 15 Da, •CH₃)
-
Result: Formation of a resonance-stabilized quinoid-like cation (m/z 107), often the base peak in high-energy spectra.[1]
Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between these transitions.
Figure 1: ESI+ Fragmentation pathway of this compound showing the dominant ammonia loss followed by sequential decarbonylation and demethylation.[1]
Comparative Profiling: Product vs. Alternatives
To validate an assay for this compound, one must distinguish it from its structural core (Salicylamide ) and its hydrolysis product (5-Methoxysalicylic acid ).[1]
Comparison Table: Diagnostic Ions
| Feature | Target Product (2-OH-5-OMe-Benzamide) | Alternative 1: Core (Salicylamide) | Alternative 2: Metabolite (5-Methoxysalicylic Acid) |
| Precursor (ESI+) | 168 | 138 | 169 (Weak in ESI+) |
| Primary Fragment | 150 (-NH₃) | 121 (-NH₃) | 151 (-H₂O) or 123 (-COOH)* |
| Secondary Fragment | 122 (-CO) | 93 (-CO) | 108 (-CH₃ from m/z 123) |
| Key Differentiator | m/z 150 confirms the amide ; m/z 122 confirms the methoxy ring.[1] | Lacks the +30 Da mass shift of the methoxy group. | Acidic moiety ionizes poorly in ESI+; prefers ESI- (m/z 167).[1] |
*Note: 5-Methoxysalicylic acid is best analyzed in ESI Negative mode, where it yields a characteristic [M-H]- at m/z 167 and a base peak at m/z 108 (decarboxylation).[1]
Performance Analysis
-
Specificity: The transition 168 → 150 is highly specific to the primary amide. If the metabolite (Acid form) is present, it will not produce the m/z 150 fragment, as it lacks the nitrogen required to lose ammonia. Instead, the acid typically loses water (18 Da) or CO₂ (44 Da).
-
Ionization Efficiency: The Target Product (Amide) ionizes significantly better in ESI+ than the Metabolite (Acid) due to the higher proton affinity of the amide nitrogen compared to the carboxylic acid oxygen.
-
Interference Warning: In complex biological matrices, Salicylamide (if co-administered) will appear at m/z 138. The mass difference of 30 Da (OCH₃ vs H) is sufficient for resolution by low-resolution quadrupoles, but care must be taken to ensure no "crosstalk" if high collision energies cause broad fragmentation.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Salicylamide (2-Hydroxybenzamide).[2] National Institute of Standards and Technology. [Link]
-
MassBank of North America. (2024).[2] Mass Spectrum of 2-Hydroxy-5-methoxybenzoic acid (5-Methoxysalicylic acid).[1][3][4] Record MSBNK-BS-BS003117.[1][2] [Link]
-
Human Metabolome Database (HMDB). (2024). Metabocard for 5-Methoxysalicylic acid (HMDB0029676).[Link]
-
PubChem. (2024). Compound Summary: 5-Methoxysalicylamide.[1] National Library of Medicine. [Link]
HPLC Retention Time Comparison: Acid vs Amide Forms
Executive Summary
The Separation Challenge: Distinguishing carboxylic acids from their corresponding amides (e.g., Aspartic Acid vs. Asparagine, or drug metabolites) is a critical competency in pharmaceutical analysis.[1][2] The separation is governed primarily by the ionization state of the carboxylic acid, which acts as a "molecular switch" controlled by mobile phase pH.
Core Principle:
-
Amides (Neutral): Exhibit relatively stable retention across the typical pH range (2–8), as they do not ionize significantly.
-
Acids (Ionizable): Exhibit dramatic retention shifts. At pH > pKa (ionized), they are hydrophilic and elute early. At pH < pKa (neutral), they become hydrophobic and retain longer, often co-eluting with or eluting after the amide.
This guide provides a self-validating protocol to optimize this separation using the "pH Swing" methodology.
Part 1: Mechanistic Foundation
The Physicochemical Switch
The retention difference (
-
Acidic State (pH 2.0 - 3.0):
-
Neutral/Basic State (pH 6.0 - 7.5):
Interaction Diagram (DOT Visualization)
The following diagram illustrates the molecular interaction changes on a C18 surface at different pH levels.
Figure 1: Mechanism of retention shift. At Low pH, both species bind to the column. At Neutral pH, the ionized acid is expelled, creating separation.[7]
Part 2: Experimental Protocol (Self-Validating)
Objective: To determine the optimal separation window for an Acid/Amide pair.
The "pH Swing" Screening Protocol
Do not guess the conditions. Run this 2-step screen to bracket the behavior of your analytes.
Prerequisites:
-
Column: C18 or C8 (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or similar.
-
Detection: UV 210 nm (Amide bond absorption) and 254 nm (if aromatic).
Step 1: The Acidic Screen (Max Retention)
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
-
Gradient: 5% B to 60% B over 15 minutes.
-
Observation: Both Acid and Amide should retain.
-
Success Criteria: Sharp peaks.[6] If tailing occurs on the acid, it indicates secondary silanol interactions (common in older columns).
-
Step 2: The Neutral Screen (Max Selectivity)
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 15 minutes.
-
Observation:
-
Amide: Retention time (
) remains similar to Step 1 (± 1-2 min). -
Acid:
shifts significantly earlier (often to the solvent front). -
Success Criteria: Baseline resolution (
).
-
Data Analysis & Interpretation
Use the following table to interpret your screening results.
| Condition | Acid Behavior | Amide Behavior | Resolution Mechanism |
| Low pH (< 3) | Neutral (Protonated). High retention. | Neutral. High retention. | Hydrophobicity differences (R-group). Hardest separation. |
| Mid pH (4 - 5) | Partial Ionization. Peak broadening/splitting possible. | Neutral. Stable. | Avoid this region. pKa proximity causes inconsistency. |
| High pH (> 6) | Anionic (Ionized). Low retention (early elution). | Neutral. Stable. | Charge difference (Ion Exclusion). Easiest separation. |
Part 3: Case Study – Peptide Deamidation
Scenario: Monitoring the degradation of a therapeutic peptide where Asparagine (Asn) converts to Aspartic Acid (Asp).
-
Analyte A: Native Peptide (...Asn...) - Neutral Amide
-
Analyte B: Deamidated Impurity (...Asp...)[10] - Carboxylic Acid[11]
Experimental Data (Reverse Phase C18):
| Parameter | Low pH (0.1% TFA) | Neutral pH (20mM NH4OAc) |
| Native (Asn) | ||
| Impurity (Asp) | ||
| Resolution ( | 0.8 (Co-elution) | 15.4 (Baseline) |
Analysis:
At low pH, the Asp residue is protonated (
Part 4: Troubleshooting & Optimization Guide
Common Failure Modes
-
Acid Peak Tailing:
-
Cause: Interaction of the ionized acid with positively charged metallic impurities or unreacted silanols on the silica surface.
-
Fix: Use "End-capped" columns or add 20mM buffer (Phosphate/Acetate) instead of just simple acid modifiers.
-
-
Acid Not Retained (Elutes in Void):
-
Cause: pH is too high; acid is fully ionized and too polar for C18.
-
Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use a Polar-Embedded C18 (e.g., C18-Amide) which provides hydrogen bonding retention for polar acids.
-
Method Development Decision Tree
Follow this logic flow to select the correct column and mode.
Figure 2: Decision matrix for optimizing difficult separations.
References
-
Dolan, J. W. (2017).[1] Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage Application Notes. [Link]
-
Badgett, M. J., et al. (2017).[1] The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using HILIC-MS. NIH / Journal of the American Society for Mass Spectrometry. [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Waters Science Spotlight. [Link]
-
Phenomenex. (2019). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex Blog. [Link]
Sources
- 1. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. halocolumns.com [halocolumns.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. shodex.com [shodex.com]
- 9. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
Safety Operating Guide
2-Hydroxy-5-methoxybenzamide proper disposal procedures
Operational Guide: 2-Hydroxy-5-methoxybenzamide Disposal Procedures
Executive Summary & Core Directive
Safe disposal of This compound (CAS: 58456-46-9) requires adherence to protocols designed for substituted aromatic amides.[1][2] While not classified as an "acutely toxic" P-listed waste (like cyanides) under US EPA regulations, this compound is a pharmaceutical intermediate with bioactive potential.[1]
The Directive: Do not treat this substance as general trash. All disposal pathways must lead to high-temperature incineration to ensure complete thermal destruction of the aromatic ring and amide functionality. This prevents environmental accumulation and potential aquatic toxicity.[3]
Chemical Profile & Hazard Assessment
Before handling waste, you must understand the material's intrinsic properties. This table aggregates critical data for risk assessment.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Also known as 5-Methoxysalicylamide.[1][2][4] |
| CAS Number | 58456-46-9 | Use this for waste manifesting/profiling.[1][2][4] |
| Physical State | Solid (Powder/Crystals) | Dust generation is the primary exposure vector.[2][4] |
| Hazard Codes | H315, H319, H335, H302 | Irritant to eyes/skin/lungs; Harmful if swallowed.[1][2][5] |
| Reactivity | Incompatible with Strong Oxidizers | Do not mix with nitric acid or perchlorates in waste bins.[2][4] |
| Visual Indicator | Phenolic Hydroxyl Group | May turn purple/violet if in contact with Iron(III) salts (ferric chloride test).[2][4] |
Scientist's Note: The "purple color" reaction with iron is a classic salicylate test.[4] If you see unexpected purple staining in your waste stream, check for metal contamination or rusted containers. This serves as a self-validating visual check for the presence of this compound.[1][4]
Pre-Disposal Decision Logic
Effective waste management relies on segregation at the source. Mixing incompatible streams increases disposal costs and safety risks.
Figure 1: Segregation logic to prevent cross-contamination and ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired reagents, weigh boats, contaminated gloves, filter paper.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][4]
-
Why? HDPE is chemically resistant to amides and phenols, preventing container degradation.
-
-
Bagging: Place the solid waste into a clear polyethylene bag inside the container.
-
Why? This "double containment" prevents dust inhalation risks when the waste contractor opens the drum for sampling.
-
-
Labeling: Affix a hazardous waste label.
-
Storage: Keep the container closed at all times. Store away from oxidizers (e.g., nitrates, permanganates) to prevent exothermic reactions.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from synthesis or dissolved samples.[4]
-
Solvent Identification: Determine if your primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol).[4]
-
Segregation:
-
Scenario 1 (Non-Halogenated): Pour into the "Organic Solvents - Non-Halogenated" carboy.[1][4] This stream is often used for fuel blending in cement kilns, a sustainable disposal method.
-
Scenario 2 (Halogenated): Pour into the "Organic Solvents - Halogenated" carboy.[1][4] This requires specific incineration with scrubbers to capture acidic gases (HCl).
-
-
pH Check: Ensure the waste solution is neutral (pH 6-8).
-
Why? In highly acidic conditions, the amide bond can hydrolyze, releasing ammonia or substituted amines. While not immediately dangerous, this alters the waste profile.
-
-
No Drain Disposal: Never flush this compound down the sink.[4]
-
Causality: Phenolic compounds can be toxic to the bacteria used in municipal water treatment plants, potentially disrupting local water treatment efficacy.
-
Emergency Contingency: Spill Cleanup
In the event of a powder spill, immediate containment is necessary to prevent aerosolization.
-
PPE Upgrade: Don safety goggles, nitrile gloves (double gloving recommended), and an N95 or P100 particulate respirator.[4]
-
Containment: Cover the spill with a damp paper towel or inert absorbent pads.[4]
-
Why? Dampening the powder prevents it from becoming airborne dust during sweeping.
-
-
Collection: Scoop the material into a disposable container/bag.
-
Decontamination: Wipe the surface with a soap and water solution.[3][6]
-
Verification: If the surface was iron/steel, a lack of purple discoloration indicates successful removal of the salicylate moiety.
-
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
Regulatory Framework (US & EU Context)
Understanding the "Why" ensures long-term compliance.[1]
-
US EPA (RCRA):
-
This chemical is not explicitly listed on the P-list (Acutely Hazardous) or U-list (Toxic Waste) under 40 CFR 261.33 [1].[1][4]
-
However, it must be managed as Process Waste .[4] Under the "Cradle-to-Grave" principle, the generator is responsible for determining if the waste exhibits toxicity characteristics.[1][2]
-
Best Practice: Classify as a "Non-Regulated Chemical Solid" for transport but mandate incineration at the TSDF (Treatment, Storage, and Disposal Facility).
-
-
EU REACH:
References
-
US Environmental Protection Agency (EPA). (2024).[4] 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Electronic Code of Federal Regulations.[4] Available at: [Link][1][4][9]
-
European Chemicals Agency (ECHA). (2024).[4] Substance Information: Benzamides and Salicylates. ECHA Registration Dossier.[4] Available at: [Link][1][4]
-
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Available at: [Link]
-
PubChem. (2024).[4] this compound Compound Summary. National Library of Medicine. Available at: [Link][1][4]
Sources
- 1. govinfo.gov [govinfo.gov]
- 2. eCFR :: 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. [ecfr.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. fishersci.com [fishersci.com]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. westliberty.edu [westliberty.edu]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 2-Hydroxy-5-methoxybenzamide
Operational Safety & Handling Guide: 2-Hydroxy-5-methoxybenzamide
Executive Safety Assessment
Compound Identity: this compound Physical State: Solid (Crystalline powder) Primary Hazard Classification (GHS): [1]
-
Acute Toxicity, Oral (Category 4): H302 (Harmful if swallowed).[2][3]
-
Skin Corrosion/Irritation (Category 2): H315 (Causes skin irritation).[1][2][3][4][5]
-
Serious Eye Damage/Irritation (Category 2A): H319 (Causes serious eye irritation).[2][3][4][5][6]
-
STOT - Single Exposure (Category 3): H335 (May cause respiratory irritation).[1][2][3][4][5][6]
Operational Risk Summary: As a Senior Application Scientist, my primary concern with substituted benzamides is not just direct contact, but fugitive dust generation . The combination of H302 (oral toxicity) and H335 (respiratory irritation) creates a high-risk vector during weighing and transfer steps.[1] If this powder becomes airborne, it bypasses standard bench-level controls, leading to mucous membrane inflammation and potential systemic absorption.[1]
This guide prioritizes containment at the source followed by impermeable barrier protection .[1]
Hierarchy of Controls & PPE Matrix
We do not rely on PPE as the first line of defense.[1] The engineering controls (Fume Hood) must be the primary barrier.[1] PPE is the redundancy layer.[1]
Engineering Controls (Mandatory)
-
Primary Containment: All open-vessel handling (weighing, transferring, solubilizing) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Benzamide derivatives are often static-prone; static discharge can scatter powder, defeating the fume hood's laminar flow.[1]
Personal Protective Equipment (PPE) Specifications
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner).Brand Ref: Ansell TouchNTuff® or equivalent.[1] | Permeation Resistance: Amides can permeate thin latex.[1] Nitrile offers superior chemical resistance to solid amides and common solvents (DMSO/DMF) used to dissolve them.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1] |
| Respiratory | N95 Respirator (Minimum) or P100 (Preferred if handling >10g). | H335 Mitigation: Standard surgical masks do not seal against fine particulates.[1] If the fume hood sash is raised >18 inches, respiratory protection is the only barrier against inhalation.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[1] | H319 Mitigation: Safety glasses with side shields are insufficient for powders that can drift around lenses.[1] Goggles provide a seal against airborne dust and accidental splashes during solubilization.[1] |
| Body | Lab Coat (Tyvek® or Poly-Cotton) + Sleeve Covers .[1] | Particulate Control: Crystalline solids cling to fabric.[1] Disposable Tyvek sleeve covers prevent cuff contamination, a common vector for transferring chemicals to wrists/watches.[1] |
Visualization: PPE Decision Logic
The following diagram outlines the decision-making process for PPE selection based on the specific operational state of the chemical.
Figure 1: Decision logic for selecting PPE based on the physical state of this compound. Note the escalation of respiratory protection for solids.
Operational Protocol: Step-by-Step
This workflow is designed to be self-validating . If you cannot perform a step (e.g., sash is too high), the protocol halts.
Phase 1: Pre-Operational Prep
-
Glove Check: Don inner nitrile gloves (bright color preferred, e.g., orange) and outer nitrile gloves (standard blue/purple). This "color breach" indicator highlights tears immediately.[1]
-
Hood Setup: Clear the hood deck. Place a disposable absorbent pad (pig mat) in the center.[1] This defines the "Hot Zone."[1]
-
Equipment: Place the balance inside the hood. If the balance is external, you must use a closed transfer vessel (e.g., a tared vial with a cap). Never weigh this compound on an open bench.
Phase 2: Handling & Transfer
-
Anti-Static Measure: If the powder is fluffy or static-charged, use an anti-static gun on the spatula and vial before opening.[1] This prevents "powder jump" (a common cause of H335 exposure).[1]
-
Transfer: Open the source container only within the "Hot Zone" (on the absorbent pad). Transfer slowly to the receiving vessel.
-
Decontamination: Before removing the receiving vessel from the hood, wipe the exterior with a Kimwipe dampened with methanol or ethanol.[1] Dispose of the wipe as solid hazardous waste.[1]
Phase 3: Doffing & Cleanup[7]
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid snapping.[1] Dispose of them in the solid waste container inside the hood.
-
Surface Decon: Wipe the balance and "Hot Zone" with a soap/water solution followed by alcohol.[1] this compound is an organic solid; simple water may not solubilize it effectively, leaving residue.[1]
-
Final Wash: Wash hands with soap and water immediately after leaving the lab.[1]
Emergency Response & Disposal
Accidental Release (Spill)
-
Solid Spill: Do not dry sweep.[1] This generates dust.[1] Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop into a waste container.[1]
-
Skin Exposure: Wash with soap and water for 15 minutes.[1] Do not use solvent (ethanol/DMSO) to clean skin, as this may enhance transdermal absorption of the amide.
Waste Disposal (RCRA Considerations)
This compound is not typically P-listed or U-listed (unless specifically designated by local regulations), but it exhibits toxicity characteristics.[1]
-
Stream: Segregate into Solid Hazardous Waste (Toxic) .
-
Labeling: Must be labeled clearly with full chemical name and hazard warnings (Irritant, Toxic).
-
Container: High-density polyethylene (HDPE) is chemically compatible.[1]
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound.[1] Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemical-label.com [chemical-label.com]
- 4. westliberty.edu [westliberty.edu]
- 5. bio.vu.nl [bio.vu.nl]
- 6. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
